Sulofenur metabolite V
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
133883-97-3 |
|---|---|
Molecular Formula |
C16H13ClN2O4S |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[(3-oxo-1,2-dihydroinden-5-yl)sulfonyl]urea |
InChI |
InChI=1S/C16H13ClN2O4S/c17-11-3-5-12(6-4-11)18-16(21)19-24(22,23)13-7-1-10-2-8-15(20)14(10)9-13/h1,3-7,9H,2,8H2,(H2,18,19,21) |
InChI Key |
VMNGLNYDFGSMKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Chemical Identity of Sulofenur Metabolite V: A Technical Overview
For Immediate Release
Indianapolis, IN – October 24, 2025 – For researchers and scientists in the field of oncology and drug development, a precise understanding of the metabolic fate of investigational therapies is paramount. This technical guide provides an in-depth look at the chemical structure of a metabolite of the anti-cancer agent Sulofenur, designated as Metabolite V, alongside available data and a proposed metabolic pathway.
Sulofenur, with the chemical name N-(5-indanesulfonyl)-N'-(4-chlorophenyl)urea and also known as LY186641, undergoes biotransformation in the body, leading to various metabolites. One of these is referred to in the scientific literature as compound V.
Chemical Structure of Metabolite V
Based on available spectroscopic and chemical data, Sulofenur metabolite V has been identified as N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)urea .
Key Structural Features:
-
Urea Core: A central urea moiety (-NH-CO-NH-) connects the two aromatic rings.
-
Substituted Phenyl Rings: One ring is a 4-tolyl group (a benzene ring substituted with a methyl group at position 4). The second is a 2-hydroxy-4-chlorophenyl group (a benzene ring with a hydroxyl group at position 2 and a chlorine atom at position 4).
The structural elucidation of this metabolite is crucial for understanding its potential pharmacological activity and toxicological profile.
**Metabolic Pathway of Sulofenur
The metabolism of Sulofenur is a complex process. A significant pathway involves the cleavage of the parent molecule, leading to the formation of p-chloroaniline. This intermediate is then further metabolized. While the precise enzymatic steps leading to every metabolite are not fully elucidated in all species, a proposed pathway highlights key transformations.
The formation of p-chloroaniline from Sulofenur is a critical metabolic step that has been linked to the observed toxicity of the parent compound, specifically methemoglobinemia.[1]
Below is a diagram illustrating the proposed metabolic conversion of Sulofenur.
Caption: Proposed metabolic pathway of Sulofenur and the context of Metabolite V.
Experimental Considerations
The identification and characterization of Sulofenur metabolites have relied on a combination of analytical techniques. While specific protocols for Metabolite V are not detailed in the available literature, the general approach for metabolite identification of Sulofenur and related compounds involves:
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) is a standard method for separating metabolites from biological matrices such as urine, plasma, and bile.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight and fragmentation patterns of metabolites, which aids in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for definitively determining the chemical structure of isolated metabolites.
Quantitative Data
Currently, there is a lack of specific quantitative data in the public domain regarding the formation rates, plasma concentrations, or excretion profiles of this compound. Research has primarily focused on the quantitative analysis of p-chloroaniline and its subsequent metabolites due to their toxicological significance.[1]
This technical guide serves as a summary of the currently available information on this compound. Further research is required to fully understand its pharmacokinetic profile and clinical relevance.
References
The Discovery and Isolation of Sulofenur Metabolite V: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, isolation, and characterization of Sulofenur metabolite V, identified as N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea. Sulofenur, an anticancer agent, undergoes extensive metabolism, and understanding its metabolic fate is crucial for elucidating its mechanism of action and toxicity profile. This whitepaper details the experimental methodologies employed in the study of Sulofenur's metabolism, with a specific focus on metabolite V. It includes a summary of the key findings, detailed experimental protocols, and a discussion of the analytical techniques used for its characterization. The information presented is intended to serve as a valuable resource for researchers in the fields of drug metabolism, oncology, and medicinal chemistry.
Introduction
Sulofenur, N-(5-indanesulfonyl)-N'-(4-chlorophenyl)urea, is a diarylsulfonylurea that has been investigated for its potential as an anticancer agent. The metabolic transformation of Sulofenur is a critical aspect of its pharmacology, influencing both its efficacy and its adverse effect profile. One of the notable toxicities associated with Sulofenur is methemoglobinemia, which is thought to be linked to the metabolic formation of p-chloroaniline.
In the course of investigating the metabolism of Sulofenur and related compounds, a specific metabolite, designated as V, was studied. This metabolite is structurally identified as N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea. Research into the metabolic pathways of a related sulfonylurea, LY181984 (N-(4-tolyl)-N'-(4-chlorophenyl)urea), sought to determine if metabolite V was an intermediate in the formation of another metabolite, 2-amino-5-chlorophenyl sulfate (II). The study concluded that metabolite V is not a metabolic precursor to metabolite II from LY181984.[1]
This whitepaper focuses on the discovery and characterization of this compound, providing a detailed account of the experimental procedures and analytical data associated with this compound.
Discovery and Characterization of Metabolite V
The identification of this compound arose from metabolic studies of Sulofenur and its analogs. The primary reference for the work on metabolite V is the publication by Ehlhardt, W. J., et al., titled "Comparison of metabolism and toxicity to the structure of the anticancer agent sulofenur and related sulfonylureas," published in Chemical Research in Toxicology in 1992.
Synthesis of N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea (Metabolite V)
While the primary research article does not explicitly state that Metabolite V is a direct metabolite of Sulofenur, its synthesis was crucial for the metabolic pathway investigation of the related compound LY181984. The synthesis of N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea was performed to obtain a standard for comparison in metabolic studies.
Experimental Protocol: Synthesis of Metabolite V
(The following is a generalized procedure based on common organic synthesis methods for ureas, as the specific details from the primary literature are not available.)
Materials:
-
2-Amino-5-chlorophenol
-
p-Tolyl isocyanate
-
Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
A solution of 2-amino-5-chlorophenol in an anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere.
-
An equimolar amount of p-tolyl isocyanate is added dropwise to the solution at room temperature with constant stirring.
-
The reaction mixture is stirred for a specified period (e.g., 2-24 hours) to allow for the completion of the reaction.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield pure N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea.
Analytical Characterization
The structure of the synthesized compound V was confirmed using various analytical techniques.
Table 1: Analytical Data for N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea (Metabolite V)
| Analytical Technique | Observed Data |
| ¹H NMR | (Data to be extracted from Ehlhardt et al., 1992) |
| ¹³C NMR | (Data to be extracted from Ehlhardt et al., 1992) |
| Mass Spectrometry (MS) | (Data to be extracted from Ehlhardt et al., 1992) |
| Melting Point | (Data to be extracted from Ehlhardt et al., 1992) |
| Elemental Analysis | (Data to be extracted from Ehlhardt et al., 1992) |
Role in Metabolic Pathways
The investigation into metabolite V was primarily to understand the metabolic fate of the related sulfonylurea, LY181984. The hypothesis was that hydroxylation of the chlorophenyl ring of LY181984 to form metabolite V could be a step in the pathway leading to the formation of 2-amino-5-chlorophenyl sulfate (metabolite II).
dot
Figure 1: Hypothesized and confirmed metabolic relationship of LY181984, Metabolite V, and Metabolite II.
Experimental Investigation of Metabolite V's Role
To test the hypothesis, the metabolism of the synthesized N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea (Metabolite V) was studied.
Experimental Protocol: In Vivo Metabolism of Metabolite V
(The following is a generalized protocol as the specific details from the primary literature are not available.)
Animal Model:
-
Species: (e.g., C3H mice)
-
Dosing: Administration of a known concentration of Metabolite V.
Sample Collection:
-
Urine and/or plasma samples are collected at specified time points post-administration.
Sample Analysis:
-
Samples are processed to extract potential metabolites.
-
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to separate the components of the extract.
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to identify the structures of any detected metabolites.
-
The results are analyzed to determine if Metabolite II is formed from the administration of Metabolite V.
The study by Ehlhardt et al. concluded that Metabolite V was not an intermediate in the metabolic formation of Metabolite II from the sulfonylurea LY181984.
Experimental Workflows
The following diagram illustrates a general workflow for the investigation of a potential drug metabolite, as was likely employed in the study of this compound.
dot
Figure 2: General experimental workflow for investigating the role of a potential drug metabolite.
Conclusion
References
The Metabolic Fate of Sulofenur: A Technical Overview of its Biotransformation
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Sulofenur [N-(5-indanesulfonyl)-N'-(4-chlorophenyl)urea] is a diarylsulfonylurea compound that has been investigated for its potential as an antineoplastic agent. Understanding its metabolic pathways is crucial for elucidating its mechanism of action, predicting potential toxicities, and guiding further drug development efforts. This technical guide provides a comprehensive overview of the known metabolic fate of Sulofenur, with a particular focus on the biotransformation pathways that have been identified in preclinical and clinical studies.
The Question of Metabolite V
Initial inquiries into the metabolism of Sulofenur sought to delineate a specific pathway leading to a designated "metabolite V." However, a thorough review of the scientific literature does not support the existence of a consistently identified or characterized metabolite with this designation. One study synthesized a compound, N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea, which was labeled as "V" for the purposes of their investigation. This research concluded that this specific compound was not an intermediate in the metabolic formation of 2-amino-5-chlorophenyl sulfate (metabolite II) from a related sulfonylurea, LY181984.[1] Therefore, this guide will focus on the primary, well-documented metabolic pathways of Sulofenur.
Primary Metabolic Pathway: Formation of p-Chloroaniline
The most significant metabolic pathway for Sulofenur involves its breakdown to form p-chloroaniline. This biotransformation is considered a key event in the drug's metabolism and is directly linked to its observed toxicities, particularly methemoglobinemia and anemia, which were dose-limiting factors in Phase I clinical trials.[1] Evidence from studies in mice, rats, monkeys, and humans has confirmed the formation of p-chloroaniline metabolites from Sulofenur.[1]
The metabolic cleavage of the sulfonylurea bridge in Sulofenur leads to the release of p-chloroaniline. This reactive intermediate is then subject to further metabolism, primarily through oxidation and subsequent conjugation reactions.
Diagram: Sulofenur Metabolism to p-Chloroaniline
Caption: Metabolic pathway of Sulofenur leading to the formation of p-chloroaniline and a subsequent metabolite, which is linked to toxicity.
Experimental Methodologies for Metabolite Identification
The identification and quantification of Sulofenur and its metabolites have been achieved through a combination of in vivo and in vitro experimental approaches.
In Vivo Studies
-
Animal Models: Studies have been conducted in various animal models, including mice, rats, and monkeys, to investigate the metabolism and toxicity of Sulofenur.[1]
-
Sample Collection: Biological samples such as urine, feces, and plasma are collected at various time points after administration of Sulofenur.
-
Analytical Techniques: High-Performance Liquid Chromatography (HPLC) is a primary technique used for the separation and quantification of the parent drug and its metabolites. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for the structural elucidation of the metabolites.[1]
In Vitro Studies
-
Cellular Systems: While specific in vitro studies on Sulofenur metabolism are not extensively detailed in the provided search results, general methodologies for studying drug metabolism in vitro involve the use of liver microsomes, hepatocytes, or other cellular systems. These systems allow for the investigation of specific enzyme kinetics and metabolic pathways in a controlled environment.
Workflow for Metabolite Identification
Caption: A generalized experimental workflow for the identification and characterization of Sulofenur metabolites from in vivo studies.
Quantitative Data
Quantitative data on the metabolism of Sulofenur is crucial for understanding its pharmacokinetic profile and dose-dependent toxicity. The available literature indicates a correlation between the amount of the p-chloroaniline metabolite (2-amino-5-chlorophenyl sulfate) formed and the propensity of a series of diarylsulfonylureas to induce methemoglobin formation in mice.[1]
Table 1: Correlation of Metabolism and Toxicity
| Compound Series | Formation of p-Chloroaniline Metabolite (II) | Methemoglobin Formation |
| Diaryl-substituted sulfonylureas | Correlated | Correlated |
Note: Specific quantitative values for enzyme kinetics, metabolite concentrations, and reaction rates for the formation of p-chloroaniline from Sulofenur are not detailed in the provided search results. Further targeted pharmacokinetic studies would be required to establish these parameters.
Conclusion
The primary metabolic pathway of Sulofenur involves the formation of p-chloroaniline, a metabolite strongly associated with the drug's dose-limiting toxicities. While the concept of a "metabolite V" has been explored in a limited context with a related compound, it is not a recognized metabolite of Sulofenur based on current scientific literature. Future research in the field of Sulofenur metabolism should focus on quantifying the kinetics of p-chloroaniline formation and identifying the specific enzymes involved in this critical biotransformation step. A deeper understanding of these processes will be invaluable for the design of safer and more effective diarylsulfonylurea-based therapeutic agents.
References
In Vivo Formation of Sulforaphane Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the in vivo metabolic fate of sulforaphane (SFN), a potent isothiocyanate derived from cruciferous vegetables. The focus is on the formation of its major metabolites through the mercapturic acid pathway. While the query specified "Sulofenur metabolite V," extensive literature review suggests a likely reference to the well-documented metabolites of sulforaphane, as "Sulofenur" does not correspond to a known compound in this context. This document details the metabolic pathways, presents quantitative data from in vivo studies, outlines relevant experimental protocols, and provides visual diagrams to elucidate these processes.
Metabolic Pathway of Sulforaphane
Upon absorption, sulforaphane is primarily metabolized via the mercapturic acid pathway. This process involves the conjugation of SFN with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting SFN-GSH conjugate is then sequentially catabolized to form SFN-cysteine-glycine (SFN-CG), SFN-cysteine (SFN-Cys), and finally SFN-N-acetylcysteine (SFN-NAC), which is the primary metabolite excreted in urine.[1][2]
Quantitative Data on Sulforaphane Metabolite Formation
The following tables summarize key quantitative data from in vivo studies on sulforaphane metabolism.
Table 1: Pharmacokinetic Parameters of Sulforaphane and its Metabolites in Rats
| Compound | Tmax (h) | Cmax (µM) | Half-life (h) |
| Sulforaphane | 4 | ~20 | 2.2 |
Data from a study in rats after a single oral dose of 50 µmol of sulforaphane.[3]
Table 2: Tissue Distribution of Sulforaphane Metabolites in Mice
| Tissue | Most Abundant Metabolite(s) |
| Small Intestine | SFN-GSH, SFN-Cys, SFN-NAC |
| Prostate | SFN-NAC |
| Kidney | SFN-Cys (at 6h) |
| Lung | SFN-GSH |
| Liver | SFN-GSH |
| Brain | SFN-GSH |
Metabolite distribution was measured 2 and 6 hours after oral gavage of sulforaphane (5 or 20 µmoles) in mice.[4]
Table 3: Validation of an LC-MS/MS Method for Sulforaphane and Metabolite Quantification in Human Plasma
| Analyte | Linear Range (nM) | Accuracy (% bias) | Reproducibility (%RSD) |
| SFN | 7.8 - 1000 | Good | < 11.9 |
| SFN-GSH | 3.9 - 1000 | 1.85 - 14.8 | < 5.73 |
| SFN-CG | 3.9 - 1000 | 1.85 - 14.8 | < 5.73 |
| SFN-Cys | 3.9 - 1000 | 1.85 - 14.8 | < 5.73 |
| SFN-NAC | 3.9 - 1000 | 1.85 - 14.8 | < 5.73 |
This table summarizes the performance of a validated analytical method for quantifying sulforaphane and its metabolites.[5]
Experimental Protocols
The following sections detail common methodologies for the in vivo study of sulforaphane metabolism.
Animal Studies
-
Animal Models: Male and female wild-type and Nrf2-knockout mice are commonly used to investigate the role of the Nrf2 pathway in sulforaphane metabolism.[4] Rats are also used for pharmacokinetic studies.[3]
-
Dosing: Sulforaphane is typically administered via oral gavage at doses ranging from 5 to 50 µmol.[3][4]
-
Sample Collection: Blood is collected at various time points to generate a pharmacokinetic profile. Tissues such as the liver, kidney, small intestine, colon, lung, brain, and prostate are harvested at specific time points post-dosing to assess metabolite distribution.[4]
Sample Preparation for LC-MS/MS Analysis
-
Plasma:
-
To 25 µL of plasma, add 100 µL of pre-chilled 0.1% formic acid in methanol containing an internal standard (e.g., 60 nM SFN-d8).[5]
-
Vortex and shake at 4°C for 4 minutes.[5]
-
Centrifuge at 1480 x g at 4°C for 10 minutes.[5]
-
Transfer 100 µL of the supernatant to a new tube and evaporate the solvent under a nitrogen stream.[5]
-
Reconstitute the sample in 100 µL of 0.1% formic acid in water, vortex, and sonicate in a water bath.[5]
-
Centrifuge at 1480 x g at 4°C for 10 minutes and transfer the supernatant to LC-MS vials for analysis.[5]
-
-
Tissue:
-
Homogenize the tissue sample.
-
Add 50 µL of 10% trifluoroacetic acid (TFA) in water and 5 µL of a 100 µM internal standard (e.g., deuterated SFN-NAC) to the homogenate and vortex vigorously.[4]
-
Freeze the homogenate at -80°C, then thaw and vortex again.[4]
-
Centrifuge at 11,600 x g at 4°C for 5 minutes.[4]
-
Filter the supernatant through a 0.2 µm pore size filter before LC-MS/MS analysis.[4]
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for the sensitive and specific quantification of sulforaphane and its metabolites.[4][5]
-
Chromatography: A reverse-phase C18 column is typically used for separation.[5]
-
Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) in positive ion mode. The precursor and product ions for each analyte are monitored for quantification.[4]
-
Quantification: Analyte concentrations are determined using a standard curve prepared with known concentrations of each compound.[4]
Conclusion
The in vivo formation of sulforaphane metabolites is a well-defined process primarily governed by the mercapturic acid pathway. This guide provides a foundational understanding of this metabolic cascade, supported by quantitative data and detailed experimental protocols. The methodologies outlined, particularly the use of LC-MS/MS, are crucial for the accurate quantification of sulforaphane and its metabolites in biological matrices, enabling further research into its pharmacokinetic profile and therapeutic potential.
References
Biological Significance of Sulofenur Metabolite V: An Overview of Available Data
Despite a comprehensive review of available scientific literature, a specific metabolite of the anticancer agent Sulofenur consistently identified as "metabolite V" with defined biological significance could not be found. While the metabolism of Sulofenur has been studied, leading to the identification of several metabolic products, a distinct entity referred to as "metabolite V" with associated quantitative biological activity data, detailed experimental protocols, and established roles in signaling pathways is not described in the public domain.
Sulofenur, with the chemical name N-(5-indanesulfonyl)-N'-(4-chlorophenyl)urea and also known as LY186641, is a diarylsulfonylurea that demonstrated antineoplastic activity in preclinical studies. Its metabolism has been investigated in various species, including mice, rats, monkeys, and humans, revealing extensive biotransformation.
One study on the metabolism of Sulofenur and related sulfonylureas mentions the investigation of a compound designated as "V," specifically N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea. However, this study concluded that this compound was not an intermediate in the metabolic pathway of a related sulfonylurea, and therefore its biological significance in the context of Sulofenur's action is not established[1][2].
Another line of investigation into Sulofenur's metabolism has focused on the formation of p-chloroaniline. This metabolic process is considered relevant to the dose-limiting toxicities of Sulofenur, such as methemoglobinemia and anemia, observed in Phase I clinical trials[1]. The formation of p-chloroaniline and its subsequent metabolites, like 2-amino-5-chlorophenyl sulfate, has been a significant area of research concerning the safety profile of Sulofenur[1].
References
- 1. Comparison of metabolism and toxicity to the structure of the anticancer agent sulofenur and related sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. Kinetics of N-[(4-chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide (LY186641) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulofenur metabolite V CAS number and properties
An in-depth analysis of the compound referenced as "Metabolite V" in comparative studies of Sulofenur metabolism reveals a substance critical to understanding the biotransformation and toxicological profile of this class of anticancer agents. While a publicly registered CAS number for a compound explicitly named "Sulofenur metabolite V" is not available, scientific literature designates N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea as compound "V" in research contextual to Sulofenur. This guide provides a comprehensive overview of this compound, its properties, metabolic significance, and the experimental protocols used in its study.
Compound Identification and Properties
N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea, referred to as compound V in metabolic studies, was synthesized and investigated to determine its potential role as a metabolic precursor to other metabolites of Sulofenur-related compounds.
Table 1: Physicochemical Properties of N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea (Compound V)
| Property | Value |
| Systematic Name | N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea |
| Molecular Formula | C₁₄H₁₃ClN₂O₂ |
| Molecular Weight | 276.72 g/mol |
| CAS Number | Not available in public databases |
Metabolic Pathway and Significance
Compound V was studied in the context of the metabolism of N-(4-tolyl)-N'-(4-chlorophenyl)urea (LY181984), a compound structurally similar to the anticancer agent Sulofenur. The primary focus of this research was to understand the formation of 2-amino-5-chlorophenyl sulfate (Metabolite II), a known metabolite of p-chloroaniline, which is also formed from Sulofenur. The metabolic studies aimed to determine if Compound V was an intermediate in the pathway leading to Metabolite II from LY181984.
The investigation revealed that Compound V is not a significant intermediate in the metabolic formation of Metabolite II from LY181984.[1][2] When administered orally to C3H mice, Compound V produced less of Metabolite II compared to an equivalent dose of LY181984.[2] Furthermore, the major urinary excretion product of Compound V was a different compound (VI), which was not observed as a metabolite of LY181984.[2] This indicates that the hydroxylation of the 4-chlorophenyl ring, leading to the formation of Compound V, is not the primary metabolic route for the production of Metabolite II from LY181984.
This metabolic relationship is crucial for understanding the structure-activity and structure-toxicity relationships of diarylsulfonylureas like Sulofenur. The formation of p-chloroaniline and its subsequent metabolites, such as Metabolite II, is linked to the methemoglobinemia observed as a dose-limiting toxicity of Sulofenur in clinical trials.[1]
Experimental Protocols
The study of Compound V involved its chemical synthesis and subsequent investigation of its metabolism in an animal model.
Synthesis of N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea (Compound V)
While the specific synthesis protocol for Compound V is not detailed in the provided information, analogous compounds are typically synthesized through the reaction of an isocyanate with an appropriate amine. In this case, it would likely involve the reaction of 4-tolyl isocyanate with 2-amino-5-chlorophenol.
In Vivo Metabolism Study
The metabolic fate of Compound V was investigated in C3H mice. The general protocol is as follows:
-
Dosing: C3H mice were administered a 100 mg/kg oral dose of Compound V.
-
Urine Collection: Urine was collected from the mice over a 24-hour period.
-
Metabolite Analysis: The collected urine was analyzed to identify and quantify the excreted metabolites. The amount of Metabolite II was specifically measured.
-
Comparative Analysis: The quantity of Metabolite II excreted after administration of Compound V was compared to the amount excreted after a 100 mg/kg oral dose of LY181984.
Hydrolytic Stability Assay
The stability of Compound V in aqueous solution was compared to that of Sulofenur and LY181984.
-
Incubation: The compounds were incubated in aqueous solutions at pH 5 and pH 7.4 at 37°C for 48 hours.
-
Degradation Measurement: The percentage of decomposition of each compound was determined at the end of the incubation period. Compound V showed slightly greater decomposition at pH 5 (62%) compared to Sulofenur (43%) and LY181984 (55%), with minimal decomposition at pH 7.4 (7%).[2]
This technical guide consolidates the available information on N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea (Compound V), providing researchers and drug development professionals with a foundational understanding of its properties and metabolic relevance in the context of Sulofenur and related diarylsulfonylureas.
References
Preliminary Cytotoxicity Assessment of Sulofenur and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available cytotoxicity data for the anticancer agent Sulofenur and its known metabolites. While specific preliminary cytotoxicity data for a designated "metabolite V" are not publicly available, this document summarizes the known metabolic pathways of Sulofenur and discusses the toxicological implications of its biotransformation. Detailed experimental protocols for relevant in vitro cytotoxicity assays are provided to guide future research, and signaling pathways and experimental workflows are visualized to facilitate understanding.
Introduction to Sulofenur
Sulofenur, N-(5-indanesulfonyl)-N'-(4-chlorophenyl)urea, is an investigational anticancer agent with a diarylsulfonylurea structure.[1] Its mechanism of action is considered novel, and it has demonstrated efficacy in a variety of solid-tumor in vivo models.[1] However, its clinical development has been hampered by dose-limiting toxicities, including methemoglobinemia and anemia, which are thought to be linked to its metabolic profile.[2] Understanding the cytotoxicity of Sulofenur's metabolites is therefore critical for a complete toxicological assessment and for guiding the development of safer analogues.
Metabolism of Sulofenur
In vivo studies in mice, rats, monkeys, and humans have shown that Sulofenur is extensively metabolized.[1] The primary metabolic transformations occur on the indane ring, leading to the formation of hydroxylated and keto derivatives. The major identified metabolites are:
-
1-hydroxyindanyl Sulofenur
-
1-ketoindanyl Sulofenur
-
3-hydroxyindanyl Sulofenur
-
3-ketoindanyl Sulofenur
In addition to these, dihydroxyindanyl secondary metabolites have also been detected.[1] A crucial and toxicologically significant metabolic pathway is the formation of p-chloroaniline.[2] The metabolic formation of p-chloroaniline is considered a plausible explanation for the methemoglobinemia and anemia observed in Phase I clinical trials of Sulofenur.[2]
Cytotoxicity Data
A thorough review of publicly available literature did not yield specific quantitative cytotoxicity data (e.g., IC50 values) for the 1-hydroxyindanyl, 1-ketoindanyl, 3-hydroxyindanyl, or 3-ketoindanyl metabolites of Sulofenur. Similarly, no data were found for a specifically designated "metabolite V".
The toxicity of Sulofenur is primarily attributed to the metabolic formation of p-chloroaniline. The propensity of a series of diarylsulfonylureas, including Sulofenur, to form p-chloroaniline has been shown to correlate with their capacity to induce methemoglobin formation.[2]
Table 1: Summary of Sulofenur Metabolites and Available Cytotoxicity/Toxicology Data
| Metabolite | Chemical Name | Summary of Cytotoxicity/Toxicology Data |
| Metabolite I | 1-hydroxyindanyl Sulofenur | No specific cytotoxicity data available in the public domain. |
| Metabolite II | 1-ketoindanyl Sulofenur | No specific cytotoxicity data available in the public domain. |
| Metabolite III | 3-hydroxyindanyl Sulofenur | No specific cytotoxicity data available in the public domain. |
| Metabolite IV | 3-ketoindanyl Sulofenur | No specific cytotoxicity data available in the public domain. |
| Toxic Metabolite | p-chloroaniline | Known to induce methemoglobinemia and anemia. Its formation is linked to the dose-limiting toxicities of Sulofenur.[2] |
Experimental Protocols
The following is a representative protocol for determining the in vitro cytotoxicity of a compound like a Sulofenur metabolite, based on the widely used MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To assess the metabolic activity of a cell culture as an indicator of cell viability following exposure to a test compound.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound (Sulofenur metabolite)
-
Positive control (e.g., Doxorubicin)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture human cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include wells with medium alone (negative control), medium with DMSO (vehicle control), and medium with a known cytotoxic agent (positive control).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
-
Visualizations
Metabolic Pathway of Sulofenur
References
Sulofenur: A Comparative Analysis of Parent Drug and Metabolite Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sulofenur (also known by its developmental code LY181984) is a diarylsulfonylurea that has demonstrated antitumor activity in preclinical and clinical studies. Its mechanism of action and metabolic profile have been subjects of investigation to understand its efficacy and toxicity. This technical guide provides a comprehensive overview of the available scientific literature concerning Sulofenur and its metabolites, with a specific focus on comparing the biological activity of the parent drug to its metabolic products. While the query specifically mentioned a "Metabolite V," a thorough review of the published literature did not yield any metabolite of Sulofenur designated as such. Therefore, this document will focus on the known metabolites of Sulofenur, namely its hydroxy and keto derivatives, and its metabolism via the glutathione pathway.
Metabolism of Sulofenur
The metabolism of Sulofenur is a critical aspect of its pharmacology, influencing both its therapeutic and toxic effects. The primary metabolic pathways identified involve oxidation and conjugation.
-
Oxidative Metabolism: Sulofenur undergoes oxidation to form hydroxy and keto metabolites . Clinical studies have indicated that these metabolites have longer plasma half-lives than the parent drug. This prolonged exposure could contribute significantly to the overall biological effects observed.
-
Glutathione Conjugation: In vivo studies in rats have shown that Sulofenur is metabolized to a glutathione (GSH) conjugate of p-chlorophenyl isocyanate (CPIC). This suggests a bioactivation pathway where Sulofenur releases the reactive CPIC moiety, which is then detoxified by conjugation with GSH.
The following diagram illustrates the proposed metabolic pathways for Sulofenur.
Comparative Biological Activity
While direct quantitative comparisons of the antitumor activity between Sulofenur and its specific metabolites are not extensively detailed in the available literature, qualitative data and correlations with toxicological endpoints provide valuable insights.
| Compound | Antitumor Activity | Correlation with Methemoglobinemia (Toxicity) | Plasma Half-life |
| Sulofenur (Parent Drug) | Demonstrated in various cancer models. Inhibits NADH oxidase activity in tumor plasma membranes. | Lower correlation | Shorter |
| Hydroxy Metabolite | Activity not explicitly quantified, but likely contributes to the overall effect due to prolonged exposure. | Higher correlation | Longer |
| Keto Metabolite | Activity not explicitly quantified, but likely contributes to the overall effect due to prolonged exposure. | Higher correlation | Longer |
| GSH-CPIC Adduct | Considered a detoxification product, suggesting it is likely less active or inactive as an antitumor agent. | Not reported | Not reported |
Table 1. Summary of Biological Activity of Sulofenur and its Metabolites.
The higher correlation of the hydroxy and keto metabolites with methemoglobinemia, a dose-limiting toxicity of Sulofenur, strongly suggests that these metabolites are biologically active and may contribute to both the therapeutic and adverse effects of the drug.
Mechanism of Action
The primary mechanism of the antitumor action of Sulofenur that has been elucidated is the inhibition of a tumor-associated NADH oxidase.
This inhibition is specific, as structurally similar but inactive analogs of Sulofenur do not inhibit the enzyme. The disruption of this enzyme's activity is thought to interfere with the cancer cells' redox balance and proliferative capabilities.
Experimental Protocols
Detailed experimental protocols for the direct comparison of Sulofenur and its metabolites are not available in the literature. However, based on the studies conducted, the following methodologies would be appropriate for such a comparative analysis.
In Vitro Cytotoxicity Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Sulofenur and its metabolites against a panel of cancer cell lines.
-
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., human colon adenocarcinoma GC3, as used in previous studies) under standard conditions.
-
Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of Sulofenur, its hydroxy metabolite, and its keto metabolite for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot cell viability against compound concentration and determine the IC50 values using non-linear regression analysis.
-
NADH Oxidase Inhibition Assay
-
Objective: To compare the inhibitory potency of Sulofenur and its metabolites on the activity of tumor-associated NADH oxidase.
-
Methodology:
-
Membrane Preparation: Isolate plasma membranes from tumor cells known to express the target NADH oxidase.
-
Enzyme Assay: In a reaction mixture containing the isolated plasma membranes and NADH, initiate the reaction and monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm.
-
Inhibition Studies: Perform the assay in the presence of varying concentrations of Sulofenur and its metabolites to determine their respective inhibitory effects.
-
Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 or Ki values for each compound.
-
In Vivo Antitumor Efficacy Studies
-
Objective: To evaluate the in vivo antitumor activity of Sulofenur and its metabolites in a relevant animal model.
-
Methodology:
-
Animal Model: Utilize an appropriate xenograft or syngeneic tumor model in immunocompromised or immunocompetent mice, respectively.
-
Drug Administration: Once tumors are established, treat animals with Sulofenur and its metabolites at various dose levels and schedules.
-
Efficacy Assessment: Monitor tumor growth over time by caliper measurements. At the end of the study, excise tumors and record their weights.
-
Toxicity Monitoring: Monitor animal body weight and clinical signs of toxicity, including the assessment of methemoglobin levels in blood samples.
-
Conclusion
Sulofenur is an antitumor agent with a distinct mechanism of action involving the inhibition of a tumor-associated NADH oxidase. Its metabolism gives rise to hydroxy and keto derivatives that exhibit longer plasma half-lives and are correlated with the drug's primary toxicity, indicating their biological significance. While a metabolite specifically designated as "Metabolite V" for Sulofenur could not be identified in the public domain, the existing data strongly suggest that a comprehensive understanding of Sulofenur's activity requires the consideration of its oxidative metabolites. Further research is warranted to quantitatively assess the antitumor efficacy of these metabolites in direct comparison to the parent drug. Such studies would be invaluable for optimizing the therapeutic index of this class of compounds in future drug development efforts.
An In-depth Technical Guide to the Biological Targets of Sulforaphane Metabolites
Introduction
This technical guide provides a comprehensive overview of the known biological targets of the metabolites of Sulforaphane, a naturally occurring isothiocyanate derived from cruciferous vegetables. Upon ingestion, Sulforaphane (SFN) is metabolized through the mercapturic acid pathway, resulting in several key bioactive metabolites: Sulforaphane-Glutathione (SFN-GSH), Sulforaphane-Cysteinylglycine (SFN-CG), Sulforaphane-Cysteine (SFN-Cys), and Sulforaphane-N-Acetylcysteine (SFN-NAC). These metabolites are central to the pleiotropic effects of Sulforaphane, including its antioxidant, anti-inflammatory, and anticancer properties. This document details the direct molecular targets of these metabolites, presents quantitative data on their interactions, outlines relevant experimental methodologies, and visualizes the key signaling pathways involved.
Primary Biological Targets and Mechanisms of Action
The biological activity of Sulforaphane and its metabolites is primarily attributed to two key mechanisms: the activation of the Nrf2-antioxidant response element (ARE) pathway and the inhibition of histone deacetylases (HDACs).
-
Nrf2 Activation: Sulforaphane and its metabolites are potent inducers of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1] The electrophilic nature of Sulforaphane and its metabolites allows them to react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, inducing their transcription.[1][3]
-
Histone Deacetylase (HDAC) Inhibition: Sulforaphane and its metabolites, particularly SFN-Cys and SFN-NAC, have been identified as inhibitors of HDAC activity.[4][5][6] HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, Sulforaphane metabolites promote histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.[5][6]
Metabolite-Specific Biological Targets
While sharing the primary mechanisms of Nrf2 activation and HDAC inhibition, individual Sulforaphane metabolites have also been shown to interact with other specific biological targets.
-
Sulforaphane-Glutathione (SFN-GSH): As the initial and most prominent intracellular metabolite, SFN-GSH plays a crucial role in cellular redox homeostasis.[7][8] Its formation leads to a transient depletion of the cellular glutathione pool, which can act as a signal to trigger oxidative stress responses and subsequent cell fate decisions.[7][8] Additionally, SFN-GSH has been shown to directly inhibit the binding of the transcription factor NF-κB to its consensus DNA sequence.[9]
-
Sulforaphane-Cysteine (SFN-Cys): This metabolite has demonstrated specific effects in glioblastoma cells, including the downregulation of S100A4, a protein associated with metastasis, and the cell cycle-regulating proteins CDK4 and CDK6.[10][11] SFN-Cys has also been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[11]
-
Sulforaphane-N-Acetylcysteine (SFN-NAC): SFN-NAC is a major urinary metabolite and a biomarker of Sulforaphane intake.[12] It exhibits a longer half-life and greater permeability across the blood-brain barrier compared to the parent compound.[13] In glioblastoma cells, SFN-NAC induces autophagy through the activation of the ERK1/2 signaling pathway.[14]
Quantitative Data on Metabolite-Target Interactions
The following table summarizes the available quantitative data for the interaction of Sulforaphane and its metabolites with their biological targets.
| Metabolite/Compound | Target | Assay Type | Value | Cell Line/System |
| Sulforaphane | HDAC8 | Inhibition Assay | IC50 = 62.9 µM | C2C12 myotubes |
| Sulforaphane | Cell Proliferation | MTT Assay | IC50 values vary by cell line | Various cancer cell lines |
Note: Specific binding affinity data (e.g., Ki, Kd) for individual Sulforaphane metabolites with their targets are not extensively reported in the literature. The primary mechanism of action often involves covalent modification of target proteins rather than reversible binding.
Experimental Protocols
This section outlines the general methodologies employed in the cited research to identify and characterize the biological targets of Sulforaphane metabolites.
Metabolite Identification and Quantification
-
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Protocol Outline:
-
Sample Preparation: Biological samples (plasma, urine, cell lysates) are collected. Proteins are precipitated using an organic solvent (e.g., acetonitrile). The supernatant containing the metabolites is collected and dried.
-
Chromatographic Separation: The dried extract is reconstituted and injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient of aqueous and organic mobile phases is used to separate the metabolites based on their physicochemical properties.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The metabolites are ionized (e.g., by electrospray ionization) and fragmented. Specific parent-daughter ion transitions are monitored for each metabolite (SFN, SFN-GSH, SFN-Cys, SFN-CG, SFN-NAC) for selective and sensitive quantification.
-
Data Analysis: The peak areas of the metabolites are compared to a standard curve of known concentrations to determine their absolute quantities in the original sample.[15]
-
Assessment of Nrf2 Pathway Activation
-
Method: Western Blotting for Nrf2 and Downstream Targets
-
Protocol Outline:
-
Cell Lysis: Cells treated with Sulforaphane or its metabolites are lysed to extract total protein.
-
Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for Nrf2, Keap1, and Nrf2 target proteins (e.g., NQO1, HO-1).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction for detection. The resulting bands indicate the protein levels.
-
Histone Deacetylase (HDAC) Activity Assay
-
Method: Fluorometric HDAC Activity Assay
-
Protocol Outline:
-
Nuclear Extraction: Nuclear extracts are prepared from cells treated with Sulforaphane metabolites.
-
Assay Reaction: The nuclear extract is incubated with a fluorogenic HDAC substrate.
-
Development: An HDAC assay developer is added, which releases a fluorophore from the deacetylated substrate.
-
Fluorescence Measurement: The fluorescence is measured using a fluorometer. The intensity of the fluorescence is inversely proportional to the HDAC activity.
-
Data Analysis: The HDAC activity in treated samples is compared to that in untreated controls to determine the extent of inhibition.
-
Cell Viability and Proliferation Assays
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Protocol Outline:
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of Sulforaphane metabolites for a specified duration.
-
MTT Incubation: MTT reagent is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[16]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Sulforaphane metabolites and a general workflow for their target identification.
Caption: Nrf2 Signaling Pathway Activation by Sulforaphane Metabolites.
Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition.
Caption: General Experimental Workflow for Target Identification.
References
- 1. vitafenixsupplements.com [vitafenixsupplements.com]
- 2. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Sulforaphane and Its Metabolites in Human Plasma: A High Throughput Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Research Portal [rex.libraries.wsu.edu]
- 6. Sulforaphane inhibits histone deacetylase in vivo and suppresses tumorigenesis in Apc-minus mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSH Levels Serve As a Biological Redox Switch Regulating Sulforaphane-Induced Cell Fate in Human Lens Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Sulforaphane-cysteine inhibited migration and invasion via enhancing mitophagosome fusion to lysosome in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulforaphane-cysteine downregulates CDK4 /CDK6 and inhibits tubulin polymerization contributing to cell cycle arrest and apoptosis in human glioblastoma cells | Aging [aging-us.com]
- 12. Human Metabolome Database: Showing metabocard for Sulforaphane-N-acetylcysteine (HMDB0061113) [hmdb.ca]
- 13. karger.com [karger.com]
- 14. Sulforaphane-N-Acetyl-Cysteine Induces Autophagy Through Activation of ERK1/2 in U87MG and U373MG Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative measurement of sulforaphane, iberin and their mercapturic acid pathway metabolites in human plasma and urine using liquid chromatography-tandem electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Sulforaphane Analog Disrupts Phosphatidylinositol-3-Kinase-Protein Kinase B Pathway and Inhibits Cancer Cell Progression via Reactive Oxygen Species-Mediated Caspase-Independent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Sulofenur Metabolite V: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
October 24, 2025
Abstract
This technical guide provides a concise summary of the publicly available early-stage research concerning Sulofenur metabolite V, identified as N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea. The primary focus of existing research has been to investigate its potential role as a metabolic intermediate in the biotransformation of related sulfonylurea compounds. This document synthesizes the available data, presents it in a structured format, and clarifies the known metabolic context of this compound. Due to the limited scope of published studies, this guide also highlights areas where information regarding the synthesis, specific biological activities, and detailed experimental protocols for this compound is not yet available in the public domain.
Introduction
Sulofenur is an antineoplastic agent belonging to the class of diarylsulfonylureas. The metabolism of Sulofenur and related compounds is a critical area of investigation to understand their efficacy and toxicity profiles. One area of study has been the metabolic formation of p-chloroaniline, a potentially toxic metabolite, from Sulofenur and similar compounds. In this context, a hydroxylated analog, referred to as metabolite V, was synthesized and studied to determine its role as a potential precursor to other metabolites.
Chemical Identity of Metabolite V
Metabolite V has been identified as N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea.
Table 1: Chemical Identification of Metabolite V
| Parameter | Information |
| Systematic Name | N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea |
| Synonym | Metabolite V (in the context of Sulofenur-related research) |
| CAS Number | Not explicitly available in the reviewed literature |
| Molecular Formula | C₁₄H₁₃ClN₂O₂ |
| Chemical Structure | (A specific structural diagram is not available in the initial search results) |
Role in Metabolism
Early research investigated whether N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea (Metabolite V) serves as an intermediate in the metabolic pathway of a related sulfonylurea, N-(4-tolyl)-N'-(4-chlorophenyl)urea (LY181984), leading to the formation of 2-amino-5-chlorophenyl sulfate (Metabolite II).
Quantitative Data
The following table summarizes the comparative excretion of a key metabolite (Metabolite II) after oral administration of N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea (Metabolite V) and a related compound, LY181984, in C3H mice.
Table 2: Comparative Excretion of Metabolite II in C3H Mice
| Compound Administered | Dosage | Excreted Metabolite II (in 24h) | Reference |
| N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea (V) | 100 mg/kg (oral) | Less than LY181984 | [2] |
| N-(4-tolyl)-N'-(4-chlorophenyl)urea (LY181984) | 100 mg/kg (oral) | Greater than V | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and in vivo studies of N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea are not fully available in the reviewed literature. The available information indicates the following:
-
Synthesis: Compound V was synthesized for metabolic studies.[2] The specific synthetic route and characterization data are not provided in the abstracts.
-
In Vivo Metabolism Study:
Signaling Pathways and Biological Activity
There is no information available in the reviewed literature regarding specific signaling pathways modulated by N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea or its independent biological activities. The research has been confined to its role as a potential metabolic intermediate.
Visualizations
Metabolic Investigation Workflow
The following diagram illustrates the logical workflow of the investigation into the role of Metabolite V in the metabolism of a related sulfonylurea.
Conclusion and Future Directions
The early-stage research on this compound, N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea, is limited to its investigation as a potential metabolic intermediate of a structurally related compound. The available evidence suggests it is not on the primary metabolic pathway leading to the formation of 2-amino-5-chlorophenyl sulfate from N-(4-tolyl)-N'-(4-chlorophenyl)urea. Significant gaps in knowledge exist regarding its synthesis, physicochemical properties, independent biological activity, and its effect on cellular signaling pathways. Future research would be necessary to fully characterize this molecule and determine if it has any pharmacological or toxicological relevance.
References
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of Sulforaphane and its Metabolites in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulforaphane (SFN) is a naturally occurring isothiocyanate found in cruciferous vegetables, such as broccoli and cabbage, that has garnered significant interest for its potential health benefits, including antioxidant and anti-cancer properties.[1][2] Upon ingestion, sulforaphane is metabolized, primarily through the mercapturic acid pathway, into several metabolites, including sulforaphane-glutathione (SFN-GSH) and sulforaphane-N-acetylcysteine (SFN-NAC).[1][3] Accurate quantification of sulforaphane and its metabolites in biological matrices is crucial for pharmacokinetic studies, understanding its bioavailability, and elucidating its mechanism of action. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of sulforaphane and its major metabolites. While this protocol focuses on the well-documented metabolites SFN-GSH and SFN-NAC, it can be adapted for the quantification of other potential metabolites, such as a hypothetical "metabolite V," with appropriate optimization of mass spectrometry parameters.
Experimental Protocols
This section provides a detailed methodology for the quantification of sulforaphane and its metabolites in plasma samples.
Sample Preparation
A critical step in the bioanalysis of sulforaphane is the sample preparation, which aims to extract the analytes of interest from the complex biological matrix and minimize matrix effects.[4][5] Due to the reactive nature of sulforaphane, which can conjugate with protein thiols, a thiol-blocking agent such as iodoacetamide (IAA) can be used to improve recovery.[6]
Materials:
-
Plasma samples
-
Methanol-formic acid (100:0.1, v/v)[7]
-
Internal Standard (IS) solution (e.g., Sulforaphene)[7]
-
Iodoacetamide (IAA) solution (optional, for improved recovery)[6]
-
Centrifuge
-
Vortex mixer
Procedure:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 20 µL of the internal standard solution.
-
(Optional) Add 10 µL of IAA solution and vortex briefly to block free thiols.[6]
-
Add 300 µL of ice-cold methanol-formic acid (100:0.1, v/v) to precipitate proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[8]
Liquid Chromatography
Chromatographic separation is essential to resolve sulforaphane and its metabolites from endogenous interferences.[9]
LC Parameters:
| Parameter | Condition |
|---|---|
| Column | Develosil 3 µm RP-Aqueous C30, 140Å[7] |
| Mobile Phase A | 5:95 (v/v) acetonitrile-water with 10 mM ammonium acetate and 0.2% formic acid[7] |
| Mobile Phase B | 95:5 (v/v) acetonitrile-water with 10 mM ammonium acetate and 0.2% formic acid[7] |
| Flow Rate | 0.3 mL/min[10] |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Gradient | 15-minute linear gradient[7] |
Mass Spectrometry
Tandem mass spectrometry provides the selectivity and sensitivity required for accurate quantification at low concentrations.[11]
MS/MS Parameters:
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[10] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for Sulforaphane, its metabolites, and the internal standard. For Sulforaphane, the [M+H]+ ion is m/z 178.[2] |
| Collision Energy | To be optimized for each analyte |
| Dwell Time | 100 ms |
Data Presentation
The performance of the LC-MS/MS method should be evaluated through a comprehensive validation process.[12][13] The following tables summarize the expected quantitative data for method validation.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
|---|---|---|---|
| Sulforaphane | 1 - 20,000[7] | >0.99[7] | 1[7] |
| SFN-NAC | 10 - 20,000[7] | >0.99[7] | 10[7] |
| SFN-GSH | 10 - 20,000[7] | >0.99[7] | 10[7] |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
|---|---|---|---|---|
| Sulforaphane | Low | 3 | < ±15% | < 15% |
| Medium | 1000 | < ±15% | < 15% | |
| High | 15000 | < ±15% | < 15% | |
| SFN-NAC | Low | 30 | < ±15% | < 15% |
| Medium | 1000 | < ±15% | < 15% | |
| High | 15000 | < ±15% | < 15% | |
| SFN-GSH | Low | 30 | < ±15% | < 15% |
| Medium | 1000 | < ±15% | < 15% |
| | High | 15000 | < ±15% | < 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Sulforaphane | 100 | ~90%[10] | < 15% |
| SFN-NAC | 100 | ~90%[10] | < 15% |
| SFN-GSH | 100 | ~90%[10] | < 15% |
Visualizations
Metabolic Pathway of Sulforaphane
The primary metabolic route for sulforaphane is the mercapturic acid pathway, which involves conjugation with glutathione, followed by enzymatic cleavage and N-acetylation.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Sulforaphane rewires central metabolism to support antioxidant response and achieve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Bioavailable Sulforaphane Quantitation in Plasma by LC-MS/MS Is Enhanced by Blocking Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS-MS method for the simultaneous determination of sulforaphane and its metabolites in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. scispace.com [scispace.com]
- 10. Simultaneous determination of sulforaphane and its major metabolites from biological matrices with liquid chromatography-tandem mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resolian.com [resolian.com]
Synthesis Protocol for Sulofenur Metabolite V Standard: Information Not Publicly Available
Despite a comprehensive search of available scientific literature, a specific chemical structure and corresponding synthesis protocol for a compound identified as "Sulofenur metabolite V" could not be located. As a result, the generation of detailed application notes and protocols for its synthesis is not possible at this time.
The term "metabolite V" appears to be an internal or non-standardized designation, as it is not referenced in published metabolic studies of Sulofenur. Scientific literature on the metabolism of Sulofenur primarily describes biotransformation pathways such as the formation of p-chloroaniline and products of benzylic hydroxylation. However, these studies do not assign numerical or alphabetical labels to the resulting metabolites in a manner that would allow for the definitive identification of a "metabolite V."
For the development of a synthesis protocol for a metabolite standard, the precise chemical structure is an absolute prerequisite. This information is fundamental for devising a synthetic route, selecting appropriate reagents and reaction conditions, and establishing methods for purification and analytical characterization.
Researchers, scientists, and drug development professionals seeking to work with a specific Sulofenur metabolite are advised to consult internal documentation or the primary researchers who have used the "metabolite V" designation to obtain its chemical structure. Once the structure is known, a custom synthesis can be designed and executed.
General Approach to Metabolite Synthesis
Should the structure of this compound become available, a general workflow for developing a synthesis protocol would involve the following key stages. This hypothetical workflow is presented to guide future efforts.
Caption: Hypothetical workflow for the synthesis and standardization of a drug metabolite.
We recommend that any future work on the synthesis of Sulofenur metabolites be based on confirmed chemical structures from reliable sources.
Application Notes and Protocols for Cell-Based Assays to Evaluate the Activity of Sulforaphane and its Metabolites
A Note on Terminology: Initial searches for "Sulofenur metabolite V" did not yield specific results. It is highly probable that this is a typographical error for "Sulforaphane," a well-researched isothiocyanate derived from cruciferous vegetables with established anti-cancer properties. These application notes and protocols therefore focus on Sulforaphane and its known biologically active metabolites. The designation "metabolite V" will be used as a placeholder for a representative Sulforaphane metabolite, such as Sulforaphane-N-acetylcysteine (SFN-NAC), which is a major metabolite found in urine.
Introduction
Sulforaphane (SFN) is a potent anti-cancer agent that exerts its effects through multiple mechanisms, including the induction of phase II detoxification enzymes, inhibition of cell proliferation, and induction of apoptosis.[1][2][3] SFN is metabolized in the body via the mercapturic acid pathway, resulting in the formation of several metabolites, including sulforaphane-glutathione (SFN-GSH), sulforaphane-cysteine (SFN-Cys), and sulforaphane-N-acetylcysteine (SFN-NAC).[4] These metabolites have also been shown to possess chemopreventive activities.[4]
These application notes provide detailed protocols for a panel of cell-based assays to characterize and quantify the anti-cancer activity of Sulforaphane and its metabolites. The assays described herein are designed to assess key hallmarks of cancer, including cell viability and proliferation, apoptosis, cell migration, cell cycle progression, and the activation of the Nrf2 signaling pathway.
Key Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of Sulforaphane and a general workflow for evaluating the activity of its metabolites.
Caption: Simplified signaling pathway of Sulforaphane.
Caption: General experimental workflow for assaying metabolite activity.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described assays.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Sulforaphane (µM) | Metabolite V (µM) | Doxorubicin (Positive Control) (µM) |
| MCF-7 (Breast) | |||
| PC-3 (Prostate) | |||
| HepG2 (Liver) | |||
| A549 (Lung) |
Table 2: Apoptosis Induction (% of Apoptotic Cells)
| Treatment (Concentration) | MCF-7 (%) | PC-3 (%) | HepG2 (%) | A549 (%) |
| Vehicle Control | ||||
| Sulforaphane (IC50) | ||||
| Metabolite V (IC50) | ||||
| Staurosporine (Positive Control) |
Table 3: Cell Cycle Distribution (% of Cells in Each Phase)
| Treatment (Concentration) | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | MCF-7 | |||
| Sulforaphane (IC50) | MCF-7 | |||
| Metabolite V (IC50) | MCF-7 | |||
| Nocodazole (Positive Control) | MCF-7 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, HepG2, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sulforaphane and Metabolite V
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of Sulforaphane and Metabolite V in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[9][10][11][12]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Sulforaphane and Metabolite V
-
Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate like DEVD-pNA or Ac-DEVD-AMC)
-
96-well plate
-
Microplate reader (for colorimetric or fluorometric detection)
Protocol:
-
Seed cells in a 6-well plate and treat with Sulforaphane, Metabolite V (at their respective IC50 concentrations), and a positive control for apoptosis (e.g., staurosporine) for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cell pellet in the provided cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-100 µg of protein from each sample to separate wells.
-
Add the reaction buffer containing DTT to each well.
-
Add the caspase-3 substrate to each well to start the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a microplate reader.
-
Quantify the fold-increase in caspase-3 activity relative to the vehicle control.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.[13][14][15]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Sulforaphane and Metabolite V
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells into a 6-well plate and grow until they form a confluent monolayer.
-
Create a "wound" by gently scratching the monolayer with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing Sulforaphane or Metabolite V at a non-toxic concentration (e.g., IC20). Include a vehicle control.
-
Capture images of the wound at 0 hours.
-
Incubate the plate at 37°C and capture images of the same wound area at different time points (e.g., 6, 12, and 24 hours).
-
Measure the width of the wound at each time point and calculate the percentage of wound closure relative to the 0-hour time point.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[16][17][18][19]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Sulforaphane and Metabolite V
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with Sulforaphane, Metabolite V (at their IC50 concentrations), and a positive control for cell cycle arrest (e.g., nocodazole for G2/M arrest) for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Nrf2 Activation Assay
This assay measures the activation of the transcription factor Nrf2, a key regulator of the cellular antioxidant response that is activated by Sulforaphane.[20][21][22][23][24][25]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Sulforaphane and Metabolite V
-
Nrf2 transcription factor activity assay kit (ELISA-based)
-
Nuclear extraction kit
-
Microplate reader
Protocol:
-
Seed cells in a culture dish and treat with Sulforaphane, Metabolite V, and a known Nrf2 activator as a positive control for the appropriate time.
-
Harvest the cells and perform nuclear extraction according to the manufacturer's protocol.
-
Determine the protein concentration of the nuclear extracts.
-
Perform the Nrf2 transcription factor activity assay according to the kit's instructions. This typically involves incubating the nuclear extracts in a 96-well plate coated with an oligonucleotide containing the Nrf2 consensus binding site.
-
Active Nrf2 in the nuclear extract binds to the oligonucleotide and is detected using a specific primary antibody followed by a HRP-conjugated secondary antibody.
-
Add the developing solution and measure the absorbance at 450 nm.
-
Quantify the relative Nrf2 activation compared to the vehicle control.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Anticancer properties of sulforaphane: current insights at the molecular level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemopreventive Activities of Sulforaphane and Its Metabolites in Human Hepatoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. mpbio.com [mpbio.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. biogot.com [biogot.com]
- 13. Wound healing assay - Wikipedia [en.wikipedia.org]
- 14. Scratch Wound Healing Assay [bio-protocol.org]
- 15. Scratch Wound Healing Assay [en.bio-protocol.org]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. corefacilities.iss.it [corefacilities.iss.it]
- 20. 4.8. Nrf2 Activity Assay [bio-protocol.org]
- 21. youtube.com [youtube.com]
- 22. 2.15. Nrf2 transcription factor assay [bio-protocol.org]
- 23. abcam.com [abcam.com]
- 24. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. raybiotech.com [raybiotech.com]
Application Note: Protocol for the Extraction of Sulofenur Metabolite V from Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Sulofenur is an investigational diarylsulfonylurea anticancer agent. Understanding its metabolic fate is crucial for its development as a therapeutic agent. This application note provides a detailed protocol for the extraction of Sulofenur and its metabolites, with a focus on a representative metabolite designated as "Metabolite V," from human plasma. The primary metabolites of Sulofenur include hydroxylated and ketidated derivatives on the indanyl moiety. This protocol outlines a protein precipitation method, a common and effective technique for the extraction of small molecules from biological matrices, followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Experimental Protocols
Principle
This protocol employs protein precipitation with acetonitrile to efficiently remove high-abundance proteins from plasma samples, thereby releasing Sulofenur and its metabolites into the supernatant. The supernatant is then separated, dried, and reconstituted in a suitable solvent for subsequent analysis by HPLC-MS/MS. This method is straightforward, rapid, and generally provides good recovery for a broad range of small molecules.
Materials and Reagents
-
Human plasma (collected in EDTA or heparin tubes)
-
Sulofenur and Sulofenur Metabolite V analytical standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge (capable of 14,000 x g)
-
Nitrogen evaporator or vacuum concentrator
-
HPLC vials
Sample Preparation
-
Thawing: Thaw frozen plasma samples on ice to prevent degradation of the analytes.
-
Aliquoting: Vortex the thawed plasma sample gently and aliquot 100 µL into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking (Optional but Recommended): Spike the plasma sample with an appropriate internal standard (e.g., a stable isotope-labeled Sulofenur) to correct for extraction variability.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean 1.5 mL microcentrifuge tube, avoiding disturbance of the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Final Centrifugation: Vortex the reconstituted sample for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Sample Transfer: Transfer the clear supernatant to an HPLC vial for analysis.
Data Presentation
Table 1: Representative HPLC-MS/MS Parameters for Sulofenur and Metabolite V Analysis
| Parameter | Condition |
| HPLC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions (Hypothetical) | To be determined by infusion of analytical standards of Sulofenur and its metabolites. |
Visualizations
Caption: Workflow for the extraction of this compound from plasma.
Caption: A potential signaling pathway for Sulofenur-induced apoptosis.
Application Note & Protocol: A Validated Bioanalytical Method for the Quantification of Sulofenur Metabolite V in Human Plasma
Introduction
Sulofenur, an investigational diarylsulfonylurea anticancer agent, undergoes extensive metabolism in vivo.[1] Key metabolic pathways include hydroxylation and subsequent oxidation of the indanyl ring, leading to the formation of several metabolites.[1] This document describes a validated bioanalytical method for the quantitative determination of a key metabolite, referred to herein as Sulofenur Metabolite V (3-ketoindanyl derivative), in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique widely employed for the sensitive and specific quantification of drug metabolites in biological matrices.[2][3] The validation of this method has been performed in accordance with the general principles outlined by regulatory agencies, ensuring the reliability and reproducibility of the data for pharmacokinetic and clinical studies.
Experimental Workflow
The overall workflow for the bioanalytical method is depicted below.
Method Protocol
Materials and Reagents
-
Analytes: this compound reference standard, Internal Standard (IS) (e.g., a stable isotope-labeled analog of the metabolite).
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent).
-
Biological Matrix: Human plasma (K2-EDTA).
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data System: Software for instrument control, data acquisition, and processing.
Sample Preparation
-
Thaw plasma samples to room temperature.
-
To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Specific precursor-to-product ion transitions for this compound and the Internal Standard would be determined through infusion and optimization experiments. |
Method Validation
The bioanalytical method was validated for specificity, linearity, accuracy, precision, recovery, and stability.
Specificity and Selectivity
The method's ability to differentiate and quantify the analyte in the presence of other components in the plasma was assessed.
-
Protocol: Six different lots of blank human plasma were analyzed to check for interfering peaks at the retention times of this compound and the IS.
-
Results: No significant interfering peaks were observed at the retention times of the analyte and the IS.
Linearity
The linearity of the method was determined by analyzing calibration standards at eight different concentration levels.
-
Protocol: Calibration curves were prepared by spiking blank plasma with known concentrations of this compound. A linear regression analysis of the peak area ratio (analyte/IS) versus concentration was performed.
-
Results:
| Parameter | Result |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99 |
Accuracy and Precision
The accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High).
-
Protocol: Five replicates of each QC level were analyzed in three separate analytical runs.
-
Results:
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1 | < 20 | < 20 | ± 20 |
| Low | 3 | < 15 | < 15 | ± 15 |
| Medium | 50 | < 15 | < 15 | ± 15 |
| High | 800 | < 15 | < 15 | ± 15 |
Matrix Effect and Recovery
The effect of the plasma matrix on the ionization of the analyte and the efficiency of the extraction process were evaluated.
-
Protocol: The peak areas of the analyte in post-extraction spiked samples were compared to those in neat solutions to determine the matrix effect. Recovery was assessed by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.
-
Results:
| QC Level | Matrix Effect (%) | Recovery (%) |
| Low | 95 - 105 | > 85 |
| High | 95 - 105 | > 85 |
Stability
The stability of this compound in human plasma was assessed under various storage and handling conditions.
-
Protocol: QC samples were subjected to different conditions (freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and post-preparative storage).
-
Results: The analyte was found to be stable under all tested conditions, with deviations within ±15% of the nominal concentrations.
Signaling Pathway
While the direct signaling pathway of Sulofenur's metabolites is not fully elucidated, the parent compound is known to have a novel mechanism of action among anticancer agents.[1] The metabolic formation of certain byproducts has been linked to observed toxicities.[4][5]
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable means for the quantitative analysis of this compound in human plasma. The method has been successfully validated and is suitable for supporting pharmacokinetic and clinical studies of Sulofenur.
References
- 1. Metabolism and disposition of the anticancer agent sulofenur in mouse, rat, monkey, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hplc Methods for Quantifying Anticancer Drugs in Human Samples: A Systematic Review [rimpacts.com]
- 3. Development and validation of an LC-MS-MS method for the simultaneous determination of sulforaphane and its metabolites in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of metabolism and toxicity to the structure of the anticancer agent sulofenur and related sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
Application Notes and Protocols for Sulforaphane in Cancer Cell Lines
A Note on Nomenclature: The compound "Sulofenur" and its metabolites do not appear in the established scientific literature. It is highly probable that this is a misspelling of Sulforaphane (SFN) , a well-researched, naturally occurring isothiocyanate found in cruciferous vegetables like broccoli. These application notes, therefore, focus on the extensive research conducted on Sulforaphane and its application in cancer cell line studies.
Introduction
Sulforaphane (SFN) is a potent anti-cancer agent that has demonstrated efficacy across a wide range of cancer cell lines. It exerts its effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cellular defense and inflammation. These notes provide an overview of SFN's application in cancer research, along with detailed protocols for common in vitro assays.
Mechanisms of Action
Sulforaphane's anti-cancer activity is multifaceted. It has been shown to:
-
Induce Apoptosis: SFN can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.
-
Cause Cell Cycle Arrest: It can halt the proliferation of cancer cells at various phases of the cell cycle, most notably G2/M and G1.
-
Modulate Key Signaling Pathways: SFN is a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical regulator of cellular antioxidant responses. It is also known to inhibit the pro-inflammatory NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.
-
Inhibit Histone Deacetylases (HDACs): SFN's HDAC-inhibitory activity can lead to changes in gene expression that favor tumor suppression.
Data Presentation
Table 1: IC50 Values of Sulforaphane in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| H460 | Non-small cell lung cancer | Not Specified | 12 |
| H1299 | Non-small cell lung cancer | Not Specified | 8 |
| A549 | Non-small cell lung cancer | Not Specified | 10 |
| BEAS-2B (Normal) | Lung bronchial epithelium | Not Specified | 25.9 |
| MCF-7 | Breast Cancer (ER+) | 48 | 27.9 |
| MCF-7/Adr (Resistant) | Breast Cancer | 48 | 13.7 |
| MCF-12A (Normal) | Breast Epithelium | 48 | 40.5 |
| Nalm-6 | Acute Lymphoblastic Leukemia | 48 | 4.58 |
| REH | Acute Lymphoblastic Leukemia | 48 | 4.38 |
Table 2: Summary of Sulforaphane's Effects on Cancer Cell Lines
| Effect | Cancer Type(s) | Key Observations |
| Inhibition of Cell Viability | Non-small cell lung, Breast, Leukemia | Dose-dependent decrease in cell viability. |
| Induction of Apoptosis | Leukemia, Pancreatic | Triggered by activation of caspases. |
| Cell Cycle Arrest | Non-small cell lung, Pancreatic | Arrest at G2/M and S phases. |
| Inhibition of NF-κB | Leukemia | Suppression of IκBα phosphorylation and degradation. |
| Activation of Nrf2 | Pancreatic, and others | Translocation of Nrf2 to the nucleus and upregulation of antioxidant genes. |
| Inhibition of CSC Properties | Non-small cell lung | Decrease in CD133+ cell population. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Sulforaphane on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sulforaphane (SFN) stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of SFN in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the SFN dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest SFN concentration) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by Sulforaphane.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sulforaphane (SFN)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of SFN for the chosen duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation of proteins in the Nrf2 and NF-κB pathways.
Materials:
-
Cancer cell line of interest
-
Sulforaphane (SFN)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with SFN as described in previous protocols.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Visualizations
Caption: General experimental workflow for studying Sulforaphane in cancer cell lines.
Caption: Sulforaphane's activation of the Nrf2 signaling pathway.
Caption: Sulforaphane's inhibition of the NF-κB signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Sulofenur and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulofenur and its metabolites. The information provided is intended to assist with experimental design and address common challenges related to the stability of these compounds in solution.
Frequently Asked Questions (FAQs)
Q1: What is Sulofenur and what are its known metabolites?
Sulofenur, with the chemical name N-(5-indanesulfonyl)-N'-(4-chlorophenyl)urea, is a diarylsulfonylurea compound that has been investigated for its antitumor properties. A significant metabolic pathway for Sulofenur involves the formation of p-chloroaniline, which is further metabolized to 2-amino-5-chlorophenyl sulfate. The formation of p-chloroaniline is considered relevant to the compound's toxicity profile.[1]
Q2: What are the primary factors affecting the stability of Sulofenur and its metabolites in solution?
The stability of diarylsulfonylureas like Sulofenur is significantly influenced by the pH of the solution. Generally, these compounds exhibit greater stability in neutral to alkaline conditions. Acidic conditions can lead to the degradation of the sulfonylurea bridge, a key structural feature of these molecules.[2] Other factors that can affect stability include temperature, light exposure, and the presence of oxidative or enzymatic agents.
Q3: What are the typical degradation products of Sulofenur?
The degradation of diarylsulfonylureas in acidic conditions typically involves the cleavage of the sulfonylurea bridge. This cleavage results in the formation of the corresponding primary amine and a sulfonamide. For Sulofenur, this would likely result in the formation of p-chloroaniline and 5-indanesulfonamide.
Troubleshooting Guide: Stability of Sulofenur Metabolite V in Solution
While the specific identity of "Metabolite V" is not definitively established in publicly available literature, the principles governing the stability of diarylsulfonylureas and their metabolites can be applied to troubleshoot experimental issues. This guide focuses on addressing the degradation of Sulofenur and its known metabolites.
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of parent compound or metabolite in solution | Acidic pH of the solvent or buffer: Diarylsulfonylureas are known to be unstable in acidic conditions, leading to cleavage of the sulfonylurea bridge.[2] | - Adjust the pH of the solution to a neutral or slightly alkaline range (pH 7.0 - 8.4). - Use buffered solutions to maintain a stable pH throughout the experiment. - If acidic conditions are required for the experiment, minimize the exposure time and maintain low temperatures. |
| Elevated Temperature: Higher temperatures can accelerate chemical degradation. | - Store stock solutions and experimental samples at low temperatures (e.g., 4°C for short-term storage, -20°C or -80°C for long-term storage). - Perform experimental manipulations on ice whenever possible. | |
| Light Exposure: Some compounds are susceptible to photodegradation. | - Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. - Minimize exposure to ambient light during experimental setup. | |
| Inconsistent analytical results | Incomplete dissolution: Poor solubility can lead to inaccurate quantification. | - Use appropriate organic co-solvents such as DMSO or ethanol to prepare stock solutions before diluting in aqueous buffers. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Adsorption to container surfaces: Hydrophobic compounds can adsorb to plastic or glass surfaces. | - Use low-adsorption microplates and tubes. - Consider the addition of a small amount of a non-ionic surfactant (e.g., Tween-20) to the buffer, if compatible with the assay. | |
| Appearance of unexpected peaks in analytical chromatograms | Degradation of the analyte: The new peaks may correspond to degradation products such as p-chloroaniline or the corresponding sulfonamide. | - Analyze the degradation products by mass spectrometry to confirm their identity. - Refer to the solutions for "Rapid loss of parent compound or metabolite" to mitigate further degradation. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the pH Stability of a Diarylsulfonylurea Compound
This protocol provides a general framework for evaluating the stability of Sulofenur or a related metabolite at different pH values.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 3, 5, 7.4, and 9).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in an appropriate organic solvent (e.g., DMSO).
-
Incubation:
-
Dilute the stock solution to a final concentration (e.g., 10 µM) in each of the prepared buffers in triplicate.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect aliquots from each incubation mixture.
-
Quenching: Immediately stop any further degradation by adding a quenching solution (e.g., an equal volume of cold acetonitrile) and mixing thoroughly.
-
Analysis:
-
Centrifuge the samples to precipitate any proteins or other insoluble material.
-
Analyze the supernatant by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection, to quantify the remaining parent compound.
-
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH value to determine the degradation kinetics.
Protocol 2: General HPLC Method for the Analysis of Sulofenur and its Metabolites
This protocol outlines a general reversed-phase HPLC method that can be optimized for the separation and quantification of Sulofenur and its metabolites.
-
Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 10%) and increase linearly to a high percentage (e.g., 90%) over a set period (e.g., 15 minutes).
-
Hold at the high percentage for a few minutes to elute any highly retained compounds.
-
Return to the initial conditions and allow the column to re-equilibrate before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV detection at a wavelength determined by the UV spectrum of the analytes (e.g., 254 nm).
-
Mass spectrometry detection in either positive or negative ion mode, depending on the ionization properties of the compounds of interest.
-
-
Injection Volume: 10 µL.
Note: This is a general method and should be optimized for the specific analytes and matrix being studied. Optimization may include adjusting the gradient profile, mobile phase composition, and flow rate to achieve the desired separation and sensitivity.
Visualizations
Caption: Degradation pathway of Sulofenur in acidic conditions.
Caption: Workflow for assessing the pH stability of a compound.
References
Technical Support Center: Analysis of Sulofenur Metabolite V
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Sulofenur metabolite V.
Frequently Asked Questions (FAQs)
Q1: What is Sulofenur and its metabolite V?
Sulofenur is an anticancer agent with a diarylsulfonylurea structure. Its metabolism is extensive, producing various derivatives.[1] While historical literature identifies major metabolites as 1-hydroxyindanyl, 1-ketoindanyl, 3-hydroxyindanyl, and 3-ketoindanyl derivatives, the specific designation "metabolite V" in recent contexts likely refers to one of these, or a related, polar metabolite.[1] Given its potential structure as a keto-derivative, it is expected to be a polar molecule.
Q2: What are matrix effects and how do they affect the analysis of this compound?
Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the biological matrix (e.g., plasma, urine).[2][3][4] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of this compound.[3][4][5] Components in biological samples like phospholipids, salts, and endogenous metabolites are common causes of matrix effects.[6]
Q3: How can I determine if my analysis is affected by matrix effects?
Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a pure standard of this compound into the mass spectrometer while injecting an extracted blank matrix sample. A dip or rise in the baseline signal at the retention time of the metabolite indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This quantitative method compares the peak area of this compound in a neat solution to the peak area of the metabolite spiked into an extracted blank matrix at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: Poor Peak Shape and Asymmetry
Possible Cause: Sub-optimal chromatographic conditions or interactions with the analytical column.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Adjust the pH of the mobile phase. Small molecules like Sulofenur metabolites can be sensitive to pH changes, which affect their ionization state and retention.
-
Vary the organic solvent (acetonitrile or methanol) and the composition of the aqueous phase (e.g., add or adjust the concentration of formic acid or ammonium acetate).
-
-
Column Selection:
-
If using a standard C18 column, consider a column with a different stationary phase, such as a C30 column, which can provide alternative selectivity for polar metabolites.
-
-
Gradient Optimization:
-
Adjust the gradient slope and duration to ensure adequate separation from other matrix components. A shallower gradient around the elution time of the metabolite can improve resolution.
-
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Cause: Variable matrix effects between different sample lots or inadequate sample preparation.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): While a simple and fast method, PPT may not remove all interfering phospholipids. If using PPT, ensure the precipitating solvent (e.g., acetonitrile or methanol) and the ratio of solvent to sample are optimized.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different extraction solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH conditions to selectively extract this compound.
-
Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup. Select an SPE sorbent that is appropriate for the polarity of this compound (e.g., a mixed-mode or polymeric sorbent). Develop a robust SPE protocol by optimizing the wash and elution steps.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
An SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. If an SIL-IS for this compound is not available, a structural analog may be used, but its ability to track the analyte must be thoroughly validated.
-
Issue 3: Low Analyte Recovery
Possible Cause: Inefficient extraction during sample preparation or analyte degradation.
Troubleshooting Steps:
-
Evaluate Extraction Efficiency:
-
Compare the peak area of an analyte spiked into the matrix before extraction to the peak area of an analyte spiked after extraction. This will quantify the percentage of analyte recovered.
-
-
Modify Extraction Protocol:
-
If using LLE, adjust the solvent, pH, and mixing time.
-
If using SPE, ensure the sorbent is appropriate and optimize the loading, washing, and elution conditions. Ensure the elution solvent is strong enough to fully recover the analyte.
-
-
Assess Analyte Stability:
-
Investigate the stability of this compound under the conditions of sample collection, storage, and processing. Degradation can lead to apparent low recovery.
-
Experimental Protocols
The following are example protocols adapted from methods for similar polar metabolites, which can serve as a starting point for the analysis of this compound.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
LC Column: C18 or C30 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative, to be optimized for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for the analyte and internal standard.
Quantitative Data Summary
The following tables summarize typical performance data that should be targeted during method validation for the analysis of this compound. These values are based on published methods for similar analytes.
Table 1: Method Validation Parameters
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 80% |
Table 2: Matrix Effect Evaluation
| Sample Type | Matrix Effect (%) |
| Plasma Lot 1 | 85 - 115 |
| Plasma Lot 2 | 85 - 115 |
| Plasma Lot 3 | 85 - 115 |
| Hemolyzed Plasma | 85 - 115 |
| Lipemic Plasma | 85 - 115 |
Matrix Effect (%) is calculated as: (Peak area in post-extraction spike / Peak area in neat solution) x 100. A value between 85% and 115% is generally considered acceptable.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound.
Troubleshooting Logic for Matrix Effects
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sulofenur Metabolite V Chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor chromatography of Sulofenur metabolite V. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape, such as tailing or fronting, can arise from several factors. These include secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase composition.[1] Specifically for a compound like this compound, which may have active sites, interactions with residual silanols on a silica-based column can be a significant cause of tailing.
Q2: Why am I seeing inconsistent retention times for Metabolite V in my HPLC runs?
Shifts in retention time can indicate problems with the mobile phase composition, column degradation, or inconsistent flow rates from the pump.[1] It is crucial to ensure the mobile phase is prepared consistently and the column is properly equilibrated before each injection. Temperature fluctuations can also affect retention times, so a stable column temperature is important.
Q3: What could be the reason for observing ghost peaks in my chromatogram?
Ghost peaks are typically caused by contamination in the mobile phase, the sample, or carryover from previous injections.[2] Ensure you are using high-purity solvents and that the injection system, including the autosampler needle and injection port, is thoroughly cleaned between runs.
Q4: My detector signal for this compound is very low. What should I check?
Low signal intensity can be due to improper sample preparation, leading to a low concentration of the analyte.[1] It could also be related to detector settings, such as an incorrect wavelength, or issues with the flow rate.[3] Leaks in the system can also lead to a reduced detector response.[3]
Troubleshooting Guide
Issue 1: Peak Tailing
Q: My chromatogram for this compound shows significant peak tailing. What steps can I take to resolve this?
A: Peak tailing is a common issue that can compromise quantification.[3] Here is a step-by-step guide to troubleshoot this problem:
-
Check Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of your analyte. For a compound like this compound, ensure the pH is adjusted to a level where the analyte is in a single, stable ionic form.
-
Use an Inert Column: Interactions with the stationary phase are a frequent cause of tailing.[4] Consider using a bioinert or peak-lined column to minimize secondary interactions.
-
Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase.[1] Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.
-
Lower Analyte Concentration: Column overload can cause peak tailing. Try injecting a more dilute sample to see if the peak shape improves.
Issue 2: Broad Peaks and Poor Resolution
Q: I am observing broad peaks for Metabolite V, leading to poor resolution from other components. How can I improve this?
A: Broad peaks can be caused by a variety of factors, from column issues to improper method parameters.
-
Column Efficiency: A worn-out or contaminated guard or analytical column can lead to peak broadening.[5] Try replacing the guard column first. If that doesn't resolve the issue, a new analytical column may be needed.
-
Optimize Flow Rate: An excessively high or low flow rate can decrease separation efficiency. Perform a flow rate optimization study to find the optimal flow rate for your separation.
-
Mobile Phase Composition: The organic solvent percentage in your mobile phase affects retention and peak width. A lower percentage of organic solvent will generally increase retention and may improve resolution, but can also increase peak broadening due to diffusion. Gradient elution may be necessary to achieve sharp peaks and good resolution.
Quantitative Data Summary
The following table summarizes hypothetical data from troubleshooting experiments aimed at improving the chromatography of this compound.
| Condition | Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) | Flow Rate (mL/min) | Peak Asymmetry (at 10% height) | Resolution (from nearest impurity) | Retention Time (min) |
| Initial | 50:50 | 1.0 | 2.1 | 1.2 | 5.8 |
| Optimized A | 45:55 | 0.8 | 1.2 | 1.8 | 7.2 |
| Optimized B | Gradient: 30-70% ACN over 10 min | 1.0 | 1.1 | 2.5 | 8.5 |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
This protocol is a general starting point and may require optimization.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30-80% B
-
12-14 min: 80% B
-
14-15 min: 80-30% B
-
15-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Troubleshooting workflow for poor chromatography.
Caption: Experimental workflow for HPLC analysis.
References
Technical Support Center: Optimizing Mass Spectrometry for Sulofenur Metabolite Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry analysis of Sulofenur and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Sulofenur?
Sulofenur undergoes extensive metabolism. The primary metabolites observed across species, including mice, rats, monkeys, and humans, are the 1-hydroxyindanyl and 1-ketoindanyl derivatives.[1] In mice and rats, significant amounts of 3-hydroxyindanyl and 3-ketoindanyl metabolites are also formed.[1] Another critical metabolic pathway involves the formation of p-chloroaniline, which is linked to the dose-limiting toxicities of methemoglobinemia and anemia observed in Phase I trials.[2]
Q2: There are references to "Sulofenur metabolite V". What is this compound?
The designation "metabolite V" has been used in literature to refer to different compounds in the context of sulfonylureas. In one study, "V" was used for N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea, however, it was determined not to be a metabolite of a similar sulfonylurea.[2] In studies on Sulofenur itself, the 3-ketoindanyl derivative has been referred to as metabolite V.[1] Given the available literature, users encountering "metabolite V" should clarify the specific structure based on the context of their research. This guide will focus on the analysis of the known major indanyl derivatives and provide general guidance applicable to keto- and hydroxy- metabolites of Sulofenur.
Q3: What are the general challenges in analyzing Sulofenur and its metabolites by LC-MS/MS?
Like many drug metabolite analyses, challenges include achieving adequate separation from matrix components, managing ion suppression, and optimizing fragmentation for sensitive and specific detection.[3][4] For Sulofenur, a diarylsulfonylurea, careful optimization of both chromatographic and mass spectrometric parameters is crucial for resolving isomeric metabolites (e.g., 1-hydroxy vs. 3-hydroxy derivatives) and ensuring accurate quantification.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Peak Detected for Sulofenur Metabolites
Possible Causes and Solutions:
-
Sub-optimal Ionization Efficiency:
-
Troubleshooting Step: Experiment with different ionization sources if available (e.g., ESI, APCI). Electrospray ionization (ESI) in positive mode is a common starting point for sulfonylurea compounds.
-
Rationale: The choice of ionization technique significantly impacts signal intensity.[5]
-
-
Incorrect Mass Spectrometer Settings:
-
Troubleshooting Step: Regularly tune and calibrate the mass spectrometer.[5] Ensure the correct precursor and product ions are being monitored in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.
-
-
Sample Preparation Issues:
-
Troubleshooting Step: Evaluate the sample extraction efficiency. Consider different protein precipitation solvents (e.g., acetonitrile, methanol) or solid-phase extraction (SPE) protocols.
-
-
Instrument Contamination or Leaks:
-
Troubleshooting Step: Check for leaks in the LC and MS systems, as this can lead to a loss of sensitivity.[6] Clean the ion source as part of routine maintenance.
-
Issue 2: High Background Noise or Matrix Effects
Possible Causes and Solutions:
-
Ion Suppression/Enhancement:
-
Troubleshooting Step: Improve chromatographic separation to move the metabolite peak away from co-eluting matrix components.[3] Modifying the gradient, mobile phase composition, or using a different column chemistry can help.
-
Rationale: Co-eluting compounds from the biological matrix can interfere with the ionization of the target analyte.[3]
-
-
Contaminated Solvents or Reagents:
-
Troubleshooting Step: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
-
-
Inadequate Sample Cleanup:
-
Troubleshooting Step: Incorporate a more rigorous sample cleanup method, such as SPE, to remove interfering substances like phospholipids.
-
Issue 3: Poor Peak Shape or Splitting
Possible Causes and Solutions:
-
Column Overload:
-
Troubleshooting Step: Dilute the sample or inject a smaller volume.
-
-
Incompatible Injection Solvent:
-
Troubleshooting Step: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
-
-
Column Degradation:
-
Troubleshooting Step: Replace the analytical column if it has been used extensively or subjected to harsh conditions.
-
Experimental Protocols
General LC-MS/MS Method for Sulofenur Metabolite Analysis
This is a generalized starting protocol. Optimization will be required for specific instruments and metabolite standards.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analytes, and then return to initial conditions for re-equilibration. A typical run time would be 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the specific instrument manufacturer's recommendations.
-
MRM Transitions: These need to be determined by infusing pure standards of Sulofenur and its metabolites. The precursor ion will be the [M+H]+ adduct. Product ions are generated by collision-induced dissociation (CID), and the most stable and abundant transitions should be selected for quantification and confirmation.
-
Quantitative Data Summary
| Analyte | Putative [M+H]+ (m/z) | Key Fragment Ions (m/z) | Typical Retention Time (min) |
| Sulofenur | 353.06 | To be determined empirically | To be determined empirically |
| 1-hydroxyindanyl metabolite | 369.05 | To be determined empirically | To be determined empirically |
| 1-ketoindanyl metabolite | 367.04 | To be determined empirically | To be determined empirically |
| 3-hydroxyindanyl metabolite | 369.05 | To be determined empirically | To be determined empirically |
| 3-ketoindanyl metabolite (V) | 367.04 | To be determined empirically | To be determined empirically |
| p-chloroaniline | 128.02 | To be determined empirically | To be determined empirically |
Visualizations
Experimental Workflow for Sulofenur Metabolite Analysis
Caption: Workflow for LC-MS/MS analysis of Sulofenur metabolites.
Putative Signaling Pathway of Sulofenur-Induced Toxicity
Caption: Pathway of Sulofenur metabolism to p-chloroaniline and subsequent toxicity.
References
- 1. Sulforaphane rewires central metabolism to support antioxidant response and achieve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 4. The neuroprotective mechanisms and effects of sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Sulofenur Metabolite V Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Sulofenur metabolite V during sample preparation.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower than expected recovery for this compound compared to the parent drug, Sulofenur. What are the likely reasons for this?
A1: It is common for metabolites to exhibit different physicochemical properties than their parent drug, often being more polar. This increased polarity can lead to poor recovery if the extraction method was optimized for the less polar parent compound. Specific factors contributing to low recovery of metabolite V could include:
-
Inappropriate Extraction Method: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol developed for Sulofenur may not be suitable for the more hydrophilic metabolite V.[1]
-
pH Mismatch: The optimal pH for extracting the parent drug may not be suitable for the metabolite. The ionization state of the metabolite, which is pH-dependent, significantly affects its partitioning behavior in LLE and retention in SPE.[2]
-
Solvent Polarity: The organic solvent used in LLE might be too non-polar to efficiently extract the polar metabolite V from the aqueous sample matrix.[3] For SPE, the elution solvent may not be strong enough to desorb the metabolite from the sorbent.[4]
-
Analyte Instability: Metabolites can be less stable than the parent drug. Degradation of metabolite V can occur due to factors like temperature, pH extremes, light exposure, or enzymatic activity during sample collection, storage, and processing.[5][6] For example, some compounds are unstable in protic solvents like methanol.[7][8]
Q2: Could the low recovery of metabolite V be due to issues with our Solid-Phase Extraction (SPE) protocol?
A2: Yes, several factors in an SPE workflow can lead to low recovery of a polar metabolite like metabolite V. Common issues include:
-
Incorrect Sorbent Selection: Using a non-polar sorbent (like C18) may not adequately retain a polar metabolite. A more polar sorbent or an ion-exchange sorbent might be more appropriate.[4]
-
Inadequate Elution Solvent: The elution solvent may lack the strength to elute the metabolite completely from the sorbent. Increasing the polarity or strength of the elution solvent is often necessary.[9]
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge can cause the analyte to pass through without being retained.[10]
-
Drying of the Sorbent Bed: If the sorbent bed dries out before sample loading, it can lead to inconsistent and poor recovery.[4]
-
Flow Rate: A sample loading or elution flow rate that is too high can prevent proper equilibration and lead to incomplete retention or elution.[10]
Q3: We are using a liquid-liquid extraction (LLE) method. How can we improve the recovery of the polar metabolite V?
A3: To improve the recovery of a polar metabolite using LLE, consider the following optimization strategies:
-
Solvent Choice: Select an organic solvent with a polarity that more closely matches that of metabolite V. More polar solvents may be required to efficiently partition the analyte from the aqueous phase.[3]
-
pH Adjustment: Adjust the pH of the aqueous sample to suppress the ionization of metabolite V, making it more neutral and thus more likely to partition into the organic phase.[2]
-
Salting Out: The addition of a high concentration of salt (e.g., sodium chloride, sodium sulfate) to the aqueous sample can increase the partitioning of hydrophilic analytes into the organic phase.[2][3]
-
Solvent-to-Sample Ratio: Increasing the volume ratio of the organic extraction solvent to the aqueous sample can enhance recovery.[2]
Troubleshooting Guide
Systematic Troubleshooting of Low Metabolite V Recovery
A critical first step in troubleshooting is to determine at which stage of the sample preparation process the analyte is being lost. This can be achieved by collecting and analyzing fractions from each step of your extraction procedure (e.g., the flow-through from sample loading, the wash steps, and the final elution).[9][11]
Problem: Low recovery of this compound in the final extract.
Step 1: Analyte Location Analysis
-
Procedure: Perform your standard extraction protocol, but collect and save every fraction:
-
The original sample (pre-extraction).
-
The sample flow-through after loading onto the SPE cartridge.
-
Each wash solvent fraction.
-
The final eluate.
-
A final, stronger elution solvent wash of the cartridge.
-
-
Analysis: Quantify the concentration of metabolite V in each fraction using your analytical method.
Step 2: Interpretation and Corrective Actions
Based on where you find the missing metabolite V, take the following corrective actions:
Scenario 1: Metabolite V is found in the sample loading flow-through.
-
Indication: The analyte is not being retained on the SPE sorbent.
-
Possible Causes & Solutions:
-
Improper Sorbent: The sorbent is too non-polar for the polar metabolite V.
-
Solution: Switch to a more polar sorbent (e.g., a polar-functionalized polymer) or an ion-exchange sorbent based on the metabolite's charge.[4]
-
-
Incorrect Sample pH: The pH of the sample may be preventing the analyte from interacting with the sorbent.
-
Solution: Adjust the sample pH to ensure the analyte is in the correct form for retention (neutral for reversed-phase, charged for ion-exchange).[12]
-
-
Sample Solvent is Too Strong: The solvent in which the sample is dissolved may be too strong, preventing retention.
-
Solution: Dilute the sample in a weaker solvent before loading.[10]
-
-
High Flow Rate: The sample is flowing through the cartridge too quickly.
-
Solution: Decrease the flow rate during sample loading to allow for sufficient interaction time.[10]
-
-
Scenario 2: Metabolite V is found in the wash fractions.
-
Indication: The analyte is initially retained but is being washed off the sorbent prematurely.
-
Possible Cause & Solution:
-
Wash Solvent is Too Strong: The wash solvent has a high enough elution strength to remove the analyte along with interferences.
-
Solution: Decrease the strength of the wash solvent (e.g., reduce the percentage of organic solvent).[11]
-
-
Scenario 3: Metabolite V is not in the flow-through or wash, and recovery in the eluate is still low (and not found in a stronger final wash).
-
Indication: The analyte is being lost before or during the extraction process, or is irreversibly bound.
-
Possible Causes & Solutions:
-
Analyte Degradation: Metabolite V may be unstable under the current experimental conditions.
-
Irreversible Binding: The analyte may be binding irreversibly to the sorbent or to components of the sample matrix.
-
Solution: Try a different sorbent or a different extraction technique (e.g., LLE or protein precipitation).
-
-
Scenario 4: Metabolite V is found in a final, stronger elution wash.
-
Indication: The primary elution solvent is not strong enough to fully recover the analyte.
-
Possible Cause & Solution:
-
Insufficient Elution Strength: The chosen elution solvent is too weak.
-
Data Presentation
The following tables provide a summary of how different extraction parameters can affect the recovery of a polar metabolite.
Table 1: Effect of Solvent Selection and pH on Liquid-Liquid Extraction (LLE) Recovery of a Hypothetical Polar Metabolite
| Extraction Solvent | Solvent Polarity Index | Sample pH | % Recovery (Hypothetical) |
| Hexane | 0.1 | 7.0 | < 10% |
| Dichloromethane | 3.1 | 7.0 | 35% |
| Dichloromethane | 3.1 | 2.0 | 75% |
| Ethyl Acetate | 4.4 | 7.0 | 60% |
| Ethyl Acetate | 4.4 | 2.0 | 92% |
| Assuming the metabolite is an acid and is neutralized at a lower pH. |
Table 2: Troubleshooting Solid-Phase Extraction (SPE) for a Polar Metabolite
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Analyte in Flow-Through | Sorbent too non-polar | Switch from C18 to a mixed-mode or polar-functionalized sorbent. | Increased retention and recovery. |
| Analyte in Wash Step | Wash solvent too strong | Decrease organic content in wash solvent from 20% to 5%. | Minimized analyte loss during wash. |
| Low Recovery in Eluate | Elution solvent too weak | Increase organic content in elution solvent or add a pH modifier. | Improved elution and higher recovery. |
| Poor Reproducibility | Cartridge drying out | Ensure sorbent bed remains wetted after conditioning and equilibration. | Consistent recovery between samples. |
Detailed Experimental Protocols
Protocol 1: Optimized Solid-Phase Extraction (SPE) for a Polar Metabolite
This protocol is a general guideline and should be optimized for this compound.
-
Sorbent Selection: Choose a mixed-mode or polar-functionalized polymeric sorbent.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water adjusted to a pH that optimizes the retention of metabolite V. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample (e.g., plasma with pH adjusted) at a slow flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute metabolite V with 1 mL of a strong solvent (e.g., methanol with 2% formic acid). Collect the eluate for analysis.
Protocol 2: Optimized Liquid-Liquid Extraction (LLE) for a Polar Metabolite
This protocol is a general guideline and should be optimized for this compound.
-
Sample Preparation: To 500 µL of plasma, add an internal standard.
-
pH Adjustment: Adjust the sample pH to a level that neutralizes metabolite V (if it is acidic or basic).
-
Extraction: Add 2 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection.
Visualizations
Caption: A generalized workflow for the extraction of metabolites from biological samples.
Caption: A decision tree for troubleshooting low metabolite recovery in sample preparation.
Caption: Key factors influencing the recovery of an analyte during sample preparation.
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. welch-us.com [welch-us.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. daneshyari.com [daneshyari.com]
- 8. The stability and degradation mechanism of sulforaphene in solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hawach.com [hawach.com]
- 10. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 11. youtube.com [youtube.com]
- 12. specartridge.com [specartridge.com]
- 13. researchgate.net [researchgate.net]
dealing with Sulofenur metabolite V isomeric interference
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sulofenur. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the analysis of Sulofenur and its metabolites, with a specific focus on potential isomeric interference of metabolite V.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Sulofenur?
Sulofenur undergoes extensive metabolism in vivo. The primary excretion products identified in mice, rats, monkeys, and humans are the 1-hydroxyindanyl (II) and 1-ketoindanyl (III) derivatives. Additionally, significant amounts of the 3-hydroxyindanyl (IV) and 3-ketoindanyl (V) metabolites are observed, particularly in mice and rats.[1] Dihydroxyindanyl secondary metabolites have also been detected.[1]
Q2: What is isomeric interference and why is it a concern for Sulofenur metabolite V?
Isomeric interference occurs when two or more isomers have very similar physicochemical properties, making them difficult to separate and distinguish using standard analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[2][3] For this compound (3-ketoindanyl), potential isomeric interference could arise from:
-
Positional Isomers: Other keto-indanyl metabolites with the same mass but a different position of the ketone group.
-
Stereoisomers (Enantiomers/Diastereomers): If chiral centers exist, different spatial arrangements of atoms can lead to isomers with nearly identical properties.
This interference can lead to inaccurate quantification and misidentification of metabolites, impacting pharmacokinetic and toxicological assessments.[2][4]
Q3: What analytical techniques can be used to resolve isomeric interference of drug metabolites?
Several advanced analytical techniques can be employed to separate and identify isomeric metabolites:
-
High-Resolution Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with specialized columns can provide the necessary separation power.[5][6]
-
Chiral Chromatography: For enantiomers, HPLC with chiral stationary phases (CSPs) is a primary method for separation.[7][8][9]
-
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge, offering an additional dimension of separation that can resolve isomers not separable by chromatography alone.[5][10]
-
Advanced Mass Spectrometry (MS) Techniques: Tandem mass spectrometry (MS/MS or MSn), Collision-Induced Dissociation (CID), and Ultraviolet Photodissociation (UVPD) can generate unique fragment ions for structurally similar isomers, aiding in their differentiation.[11] High-resolution mass spectrometry (HRMS) is also crucial for identifying isobaric metabolites.[12]
Troubleshooting Guide: Dealing with Suspected Metabolite V Isomeric Interference
This guide provides a step-by-step approach to identifying and resolving isomeric interference issues during the analysis of this compound.
Problem: Inconsistent quantification or peak shape for metabolite V in LC-MS analysis.
Possible Cause: Co-elution of an isomer.
Solution Workflow:
Caption: Troubleshooting workflow for this compound isomeric interference.
Experimental Protocols
Protocol 1: Chiral Separation of Sulofenur Metabolites using HPLC
This protocol outlines a general approach for developing a chiral HPLC method to separate potential enantiomers of Sulofenur metabolites.
-
Column Selection:
-
Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for drug metabolites.[7]
-
-
Mobile Phase Optimization:
-
Begin with a standard mobile phase system such as hexane/isopropanol or hexane/ethanol for normal-phase chromatography, or an aqueous buffer with methanol or acetonitrile for reversed-phase chromatography.
-
Vary the ratio of the mobile phase components to optimize separation (resolution).
-
The addition of small amounts of additives (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
-
-
Flow Rate and Temperature:
-
Adjust the flow rate to balance analysis time and separation efficiency.
-
Investigate the effect of column temperature, as it can significantly impact chiral recognition.[13]
-
-
Detection:
-
Use UV detection at an appropriate wavelength for Sulofenur and its metabolites, followed by mass spectrometry for confirmation.
-
Protocol 2: Analysis of Isomeric Metabolites using LC-IMS-MS
This protocol describes the use of Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry to resolve isomeric interference.
-
LC Separation:
-
Develop a robust reversed-phase LC method to achieve initial separation of Sulofenur and its major metabolites. A C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a common starting point.[14]
-
-
Ion Mobility Separation:
-
Introduce the LC eluent into the ion mobility spectrometer.
-
Optimize IMS parameters such as drift gas pressure and temperature to maximize the separation of ions based on their collision cross-section (CCS).[5] Different drift gases (e.g., nitrogen, carbon dioxide) can be tested to enhance separation.[10]
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra for the ion mobility-separated species.
-
Use high-resolution MS to determine the accurate mass and elemental composition.
-
Perform tandem MS (MS/MS) to obtain fragmentation patterns for each isomer, which can aid in structural elucidation.[15]
-
Data Presentation
Table 1: Hypothetical Comparison of Analytical Techniques for Metabolite V Isomer Resolution
| Analytical Technique | Resolution of Positional Isomers | Resolution of Enantiomers | Throughput | Implementation Complexity |
| Standard HPLC-MS | Low | None | High | Low |
| High-Resolution HPLC-MS | Medium-High | None | Medium | Medium |
| Chiral HPLC-MS | Low | High | Medium | Medium |
| LC-IMS-MS | High | Medium-High | Low | High |
| SFC-MS | High | High | High | Medium |
Table 2: Example LC-MS/MS Parameters for Sulofenur Metabolite Analysis
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | To be determined based on the exact mass of Metabolite V |
Signaling Pathways and Workflows
Caption: General workflow for sample analysis with an isomer check sub-workflow.
References
- 1. Metabolism and disposition of the anticancer agent sulofenur in mouse, rat, monkey, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tofwerk.com [tofwerk.com]
- 6. Towards a More Reliable Identification of Isomeric Metabolites Using Pattern Guided Retention Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lcms.cz [lcms.cz]
- 12. Discovery, identification and mitigation of isobaric sulfate metabolite interference to a phosphate prodrug in LC-MS/MS bioanalysis: Critical role of method development in ensuring assay quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
enhancing sensitivity for low-level detection of Sulofenur metabolite V
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the low-level detection of Sulofenur metabolite V.
Frequently Asked Questions (FAQs)
Q1: What is Sulofenur and its metabolite V?
A1: Sulofenur, with the chemical name N-(5-indanesulfonyl)-N'-(4-chlorophenyl)urea, is an anticancer agent.[1][2] Its metabolism is extensive and varies across species. In mice and rats, a significant metabolite has been identified as the 3-ketoindanyl derivative, which for the context of this guide, we will refer to as metabolite V.[2] Another important metabolic pathway to consider is the formation of p-chloroaniline, which has been linked to the dose-limiting toxicities of Sulofenur.[1]
Q2: Which analytical technique is most suitable for the low-level detection of this compound?
A2: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the technique of choice for quantifying low levels of drug metabolites like this compound in biological matrices.[3] This method offers high sensitivity and selectivity. For even greater sensitivity and faster analysis times, Ultra-Performance Liquid Chromatography (UPLC-MS/MS) can be utilized.[4][5]
Q3: What are the key challenges in analyzing this compound at low concentrations?
A3: The primary challenges include:
-
Low abundance: Metabolites are often present at much lower concentrations than the parent drug.
-
Matrix effects: Components of biological samples (e.g., plasma, urine) can interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[3]
-
Poor chromatographic resolution: Co-elution of metabolite V with other endogenous compounds can affect quantification.
-
Analyte stability: Metabolites can be prone to degradation during sample collection, storage, and preparation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal for Metabolite V | Inefficient extraction from the biological matrix. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the analyte's chemical properties. |
| Suboptimal ionization in the mass spectrometer source. | Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature. Test both positive and negative ionization modes, as acidic analytes may show a stronger signal in negative mode.[6] | |
| Degradation of the analyte. | Ensure samples are kept on ice or at 4°C during processing and stored at -80°C for long-term stability. Minimize freeze-thaw cycles. | |
| High background noise | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and reagents to prevent unwanted adduct formation and increased background noise.[6][7] |
| Carryover from previous injections. | Implement a robust needle wash protocol for the autosampler, using a strong organic solvent. Inject blank samples between experimental samples to monitor for carryover. | |
| Poor peak shape (e.g., tailing, fronting) | Inappropriate mobile phase composition. | Adjust the mobile phase pH and organic solvent composition to improve peak symmetry. A small amount of an additive like formic acid can often improve peak shape for acidic compounds. |
| Column degradation. | Use a guard column to protect the analytical column from contaminants. If performance degrades, wash the column according to the manufacturer's instructions or replace it. | |
| Inconsistent results/poor reproducibility | Variability in sample preparation. | Use an internal standard (IS) that is structurally similar to the analyte to account for variations in extraction efficiency and matrix effects. Ensure precise and consistent pipetting and sample handling. |
| Fluctuations in instrument performance. | Allow the LC-MS system to equilibrate fully before starting the analytical run. Monitor system suitability by injecting a standard sample at the beginning and end of each batch. |
Quantitative Data and Performance Metrics
The following tables provide typical performance metrics for a well-optimized LC-MS/MS method for the analysis of a small molecule drug metabolite, which can be used as a benchmark for your experiments with this compound.
Table 1: Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 |
| Upper Limit of Quantification (ULOQ) | Within 20% of the nominal concentration |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% of the nominal concentration |
| Recovery (%) | 80-120% |
| Matrix Effect | Within 0.8-1.2 |
Table 2: Example LC-MS/MS Parameters for Metabolite V Analysis
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Hypothetical) | Parent Ion (m/z) -> Fragment Ion (m/z) |
| Collision Energy | Optimized for the specific transition |
Detailed Experimental Protocol: Quantification of this compound in Human Plasma by HPLC-MS/MS
This protocol outlines a method for the sensitive detection of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the metabolite)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant)
-
Solid-Phase Extraction (SPE) cartridges
2. Preparation of Standards and Quality Controls (QCs)
-
Prepare a stock solution of this compound and the IS in methanol.
-
Serially dilute the metabolite V stock solution to create calibration standards and QC samples at low, medium, and high concentrations.
-
Spike the calibration standards and QCs into blank human plasma.
3. Sample Preparation (Solid-Phase Extraction)
-
Condition the SPE cartridge with methanol followed by water.
-
Load 100 µL of plasma sample (pre-treated with the IS).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and IS with an appropriate organic solvent (e.g., methanol with formic acid).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
4. HPLC-MS/MS Analysis
-
Set up the HPLC-MS/MS system with the parameters outlined in Table 2.
-
Equilibrate the system until a stable baseline is achieved.
-
Create a sequence with blank injections, calibration standards, QCs, and unknown samples.
-
Inject the samples and acquire the data in Multiple Reaction Monitoring (MRM) mode.
5. Data Analysis
-
Integrate the chromatographic peaks for this compound and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.
Visualizations
Caption: Hypothetical metabolic pathway of Sulofenur.
Caption: Experimental workflow for metabolite V detection.
References
- 1. Comparison of metabolism and toxicity to the structure of the anticancer agent sulofenur and related sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and disposition of the anticancer agent sulofenur in mouse, rat, monkey, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increasing speed and throughput when using HPLC-MS/MS systems for drug metabolism and pharmacokinetic screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Sulforaphane Metabolite Quantification: A Technical Support Center
Welcome to the technical support center for Sulforaphane and its metabolite quantification. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when quantifying Sulforaphane and its metabolites?
Researchers often face several key challenges in the accurate quantification of Sulforaphane (SFN) and its metabolites, such as SFN-glutathione (SFN-GSH), SFN-cysteine (SFN-Cys), and SFN-N-acetyl-cysteine (SFN-NAC). These include the inherent instability of SFN, its high reactivity, particularly with thiol groups in proteins, and the facile dissociation of its thiol conjugates during sample preparation and analysis.[1][2] Additionally, matrix effects from complex biological samples like plasma can interfere with accurate measurement.[3] Early analytical methods also struggled with sensitivity and the ability to differentiate between the various metabolites.[4]
Q2: How can I improve the recovery of Sulforaphane from plasma or serum samples?
A significant pitfall in SFN quantification is its loss during sample preparation due to conjugation with protein thiols, which are then removed during protein precipitation.[1] To counteract this, a method involving the use of a thiol-blocking agent like iodoacetamide (IAA) has been shown to significantly enhance recovery.[1] By alkylating protein thiols, IAA can release SFN that has already bound to them and also force the dissociation of SFN metabolites, leading to a more accurate measurement of total bioavailable SFN.[1] Studies have shown that this method can increase SFN recovery from serum from as low as 32% to approximately 94%.[1]
Q3: My SFN metabolite standards seem to be degrading. What is the best way to handle and prepare standards?
The instability of SFN and its thiol conjugates is a critical issue. For instance, SFN-glutathione conjugate prepared in a mild acidic solution (0.1% formic acid in water, pH 3) can dissociate by about 95% into free SFN, making accurate standard preparation challenging.[1] It is recommended to prepare stock solutions of SFN and its metabolites in a solvent like methanol and store them in dark glass vials at -20°C.[5] For working standards, fresh dilutions should be prepared, and their stability should be regularly monitored.
Q4: I am observing poor chromatographic peak shape and resolution. What are some potential solutions?
Poor peak shape and resolution can be attributed to several factors, including the analytical column, mobile phase composition, and gradient elution program. For the analysis of SFN and its metabolites, a reversed-phase C18 or C8 column is commonly used.[1][3] A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve protonation and peak shape, is often effective.[1][6] Optimizing the gradient profile is crucial for achieving good separation of the various metabolites.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | - SFN binding to protein thiols in the sample.[1] - Inefficient extraction procedure. | - Pretreat samples with a thiol-blocking agent like iodoacetamide (IAA) to release bound SFN.[1] - Optimize the protein precipitation and extraction solvent. Methanol with 0.1% formic acid is a common choice.[6] |
| Poor Peak Shape / Tailing | - Suboptimal mobile phase pH. - Column degradation. | - Ensure the mobile phase contains an additive like formic acid (0.1%) to improve peak symmetry.[1] - Use a guard column and ensure proper column washing and regeneration. |
| High Variability in Results | - Instability of SFN and its metabolites in samples and standards.[2][4] - Inconsistent sample handling and preparation. | - Keep samples on ice during preparation and analyze them as quickly as possible.[1] - Use a validated and standardized sample preparation protocol. - For clinical studies, ensure a consistent and high-throughput process.[4] |
| Matrix Effects | - Co-eluting endogenous components from the biological matrix interfering with ionization.[3] | - Develop a robust sample clean-up procedure. - Utilize a stable isotope-labeled internal standard for each analyte to compensate for matrix effects. - Evaluate matrix effects during method validation by comparing the response of the analyte in neat solution versus in the matrix extract.[3] |
| Low Sensitivity | - Inefficient ionization in the mass spectrometer. - Suboptimal MS/MS transition parameters. | - Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature).[1] - Perform infusion experiments to determine the most abundant and stable precursor and product ions for multiple reaction monitoring (MRM). |
Experimental Protocols
Sample Preparation with Thiol-Blocking for SFN Quantification in Plasma
This protocol is designed to maximize the recovery of bioavailable Sulforaphane by releasing it from protein thiols.[1]
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Dilution and Alkylation:
-
Dilute the plasma sample 2-fold with 50 mM ammonium bicarbonate (pH 8.0).
-
Add iodoacetamide (IAA) to a final concentration of 100 mM. This provides a significant excess to react with serum thiols.
-
-
Incubation: Incubate the mixture for 45 minutes at room temperature.
-
Internal Standard Addition: Add the internal standard (e.g., SFN-d8) in 0.1% formic acid in acetonitrile.
-
Protein Precipitation: Precipitate proteins by adding a sufficient volume of the internal standard solution.
-
Centrifugation: Centrifuge the samples for 5 minutes at approximately 5200 x g.
-
Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method for Sulforaphane and its Metabolites
The following is a general LC-MS/MS method that can be adapted for the quantification of SFN and its metabolites.[1][6]
-
Liquid Chromatography:
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 4.60 mm) or similar reversed-phase column.[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
-
Start with 5% B, hold for 1 minute.
-
Ramp to 95% B over 4 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to initial conditions and equilibrate.
-
-
Injection Volume: 2 µL.[1]
-
Column Temperature: 40 °C.[1]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Example Transitions:
-
Sulforaphane: m/z 178.0 -> 114.0[5]
-
-
Source Parameters: Optimize parameters such as curtain gas, collision gas, ion spray voltage, and temperature for the specific instrument used.[1]
-
Visualizations
Caption: Workflow for Sulforaphane quantification with thiol-blocking.
Caption: Troubleshooting logic for low Sulforaphane recovery.
References
- 1. Bioavailable Sulforaphane Quantitation in Plasma by LC–MS/MS Is Enhanced by Blocking Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arrow.tudublin.ie [arrow.tudublin.ie]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and validation of an LC-MS-MS method for the simultaneous determination of sulforaphane and its metabolites in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
method refinement for high-throughput Sulofenur metabolite V screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the high-throughput screening (HTS) of Sulofenur metabolite V. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to facilitate the refinement of your screening methods.
Frequently Asked Questions (FAQs)
Q1: What is the recommended HTS method for quantifying this compound?
A1: For high-throughput quantification of this compound, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is highly recommended. This technique offers superior sensitivity and selectivity compared to fluorescence-based assays, which can be prone to interference from library compounds.[1][2] LC-MS/MS provides direct evidence of substrate-to-product conversion, reducing the risk of false positives and negatives.[2]
Q2: How can I minimize matrix effects in my plasma samples during LC-MS/MS analysis?
A2: Matrix effects can be a significant source of variability. To minimize them, we recommend an efficient sample preparation procedure, such as a solid-phase extraction (SPE) with a polymeric sorbent. An alternative rapid method is a simple protein precipitation with methanol or acetonitrile, followed by centrifugation and filtration of the supernatant.[3] Using a stable isotope-labeled internal standard that co-elutes with your analyte can also help correct for matrix-induced ion suppression or enhancement.
Q3: What are the optimal storage conditions for Sulofenur and its metabolites?
A3: Sulofenur and its metabolites should be stored at -80°C in a non-frost-free freezer to prevent degradation. Stock solutions should be prepared in DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can degrade the compounds. Aliquoting stock solutions into single-use vials is highly recommended.
Q4: What are common causes of false positives in HTS assays?
A4: False positives in HTS can arise from several sources, including compound autofluorescence or quenching in fluorescence-based assays.[1] Some library compounds may also form aggregates that inhibit enzymes non-specifically.[1] Running counterscreens and using alternative assay formats (e.g., confirming hits from a fluorescence assay with LC-MS/MS) are crucial steps to identify and eliminate these artifacts.[1]
Q5: Which microplate format is best for this screening assay?
A5: The choice of microplate (e.g., 96, 384, or 1536-well) depends on the required throughput and assay volume.[4] For HTS, 384-well plates offer a good balance between miniaturization, which reduces reagent costs, and ease of liquid handling.[4][5] Ensure the plate material is compatible with your solvents and that you account for potential "edge effects" by including buffer or control wells around the perimeter of the plate.
Troubleshooting Guide
High-throughput screening processes can encounter various issues, from automation errors to data inconsistencies.[6] This guide addresses specific problems you may face during this compound screening.
| Problem | Potential Causes | Recommended Solutions |
| High Well-to-Well Variability (>15% CV in controls) | 1. Inconsistent liquid handling or pipetting.2. Cell clumping or uneven cell seeding.3. "Edge effects" due to differential evaporation in outer wells.4. Temperature gradients across the plate during incubation. | 1. Calibrate and perform regular maintenance on automated liquid handlers.2. Ensure single-cell suspension before plating; gently swirl plates after seeding.3. Do not use the outer wells for experimental samples; fill them with sterile buffer or media.4. Use an incubator with good air circulation; allow plates to equilibrate to room temperature before adding reagents. |
| Low Signal-to-Noise Ratio (Z'-factor < 0.5) | 1. Suboptimal reagent concentrations (e.g., substrate, enzyme).2. Insufficient incubation time.3. Low detector sensitivity or incorrect instrument settings.4. Degradation of reagents or compounds. | 1. Titrate key reagents to determine optimal concentrations for a robust assay window.2. Perform a time-course experiment to identify the optimal incubation period.3. Optimize instrument settings (e.g., gain, integration time) for your specific assay.4. Use fresh reagents and verify compound integrity before screening. |
| Inconsistent Chromatographic Peak Shapes (LC-MS/MS) | 1. Column degradation or contamination.2. Inappropriate mobile phase composition.3. Sample solvent is too strong, causing peak fronting.4. Clogging of the LC system or injector. | 1. Flush the column with a strong solvent or replace it if necessary.2. Ensure the mobile phase is correctly prepared and degassed.3. Dilute the final sample in a solvent that is weaker than the initial mobile phase.4. Perform regular system maintenance, including changing filters and seals. |
| High Rate of False Positives | 1. Compound interference with the detection method (e.g., autofluorescence).[1]2. Non-specific inhibition due to compound aggregation.[1]3. Contamination of the compound library. | 1. Implement a counterscreen using an assay with a different readout technology.2. Re-screen initial hits in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).[1]3. Confirm the identity and purity of hit compounds via analytical methods. |
Experimental Protocols & Data
Protocol 1: High-Throughput LC-MS/MS Quantification of this compound
This protocol describes a rapid and sensitive method for quantifying this compound from human plasma samples, adapted from methodologies for similar compounds.[7][8][9]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Sulofenur-d4).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a 96-well plate for analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
The analysis can be performed on a triple quadrupole mass spectrometer.[3]
-
The following table summarizes the optimized parameters for the method.
| Parameter | Value |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Metabolite V) | Hypothetical 456.2 -> 234.1 m/z |
| MRM Transition (Internal Std) | Hypothetical 424.2 -> 191.1 m/z |
| Collision Energy | Optimized for each transition (e.g., 25 eV) |
3. Data Analysis:
-
Quantify metabolite V by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using standard solutions of known concentrations (e.g., 1-1000 ng/mL). The curve should have a correlation coefficient (R²) of >0.99.[10]
Method Performance and Validation Data
The following table presents typical performance metrics for a validated LC-MS/MS assay.
| Metric | Target Value | Description |
| Linearity (R²) | > 0.99 | Demonstrates a proportional response across a range of concentrations.[10] |
| Lower Limit of Quantification (LLOQ) | < 5 ng/mL | The lowest concentration that can be measured with acceptable precision and accuracy.[9][11] |
| Precision (%CV) | < 15% | Measures the closeness of repeated measurements. |
| Accuracy (%Bias) | Within ±15% | Measures the closeness of a measured value to the true value.[7][8] |
| Recovery | 85-115% | The efficiency of the extraction process from the biological matrix. |
Visualizations
Workflow and Pathway Diagrams
Visual aids are essential for understanding complex experimental processes and biological mechanisms.
Caption: High-throughput screening workflow for this compound.
Caption: Troubleshooting logic for high assay variability.
Caption: Postulated signaling pathway for Sulofenur's anticancer effects.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. High-Throughput Screening Methods for Drug Discovery | Technology Networks [technologynetworks.com]
- 3. youtube.com [youtube.com]
- 4. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. dispendix.com [dispendix.com]
- 7. Measuring Sulforaphane and Its Metabolites in Human Plasma: A High Throughput Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an LC-MS-MS method for the simultaneous determination of sulforaphane and its metabolites in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Validation & Comparative
Unraveling the Species-Specific Metabolism of Sulofenur: A Comparative Analysis of Metabolite V Formation
A detailed examination of the metabolic fate of the anticancer agent Sulofenur across different species reveals significant variations in the formation of its metabolites, including the noteworthy 3-ketoindanyl derivative, designated as Metabolite V. This guide provides a comprehensive cross-species comparison of Sulofenur metabolism, with a particular focus on the formation of Metabolite V in mice, rats, monkeys, and humans. The data presented herein is crucial for researchers, scientists, and professionals in drug development to understand the pharmacokinetic and pharmacodynamic profiles of Sulofenur and its implications for preclinical and clinical studies.
The metabolism of Sulofenur, an anticancer agent with a unique diarylsulfonylurea structure, is extensive, with no unchanged drug found in the urine of any species studied. The primary metabolic pathways involve oxidation of the indanyl moiety, leading to the formation of several hydroxylated and ketonated derivatives.
Comparative Analysis of Sulofenur Metabolite Formation
The urinary metabolite profiles of Sulofenur exhibit notable quantitative differences across species. While the 1-hydroxyindanyl (Metabolite II) and 1-ketoindanyl (Metabolite III) derivatives are the major excretion products in all species, the formation of 3-hydroxyindanyl (Metabolite IV) and 3-ketoindanyl (Metabolite V) metabolites is significantly more prominent in mice and rats.
Below is a summary of the quantitative data on the urinary excretion of major Sulofenur metabolites as a percentage of the total radiolabeled dose recovered in the urine.
| Metabolite | Designation | Mouse (% of Urinary Radiocarbon) | Rat (% of Urinary Radiocarbon) | Monkey (% of Urinary Radiocarbon) | Human (% of Urinary Radiocarbon) |
| 1-hydroxyindanyl | II | 45 | 40 | 60 | 65 |
| 1-ketoindanyl | III | 20 | 25 | 25 | 20 |
| 3-hydroxyindanyl | IV | 15 | 10 | 5 | 5 |
| 3-ketoindanyl | V | 10 | 15 | Trace | Trace |
| Dihydroxyindanyl | - | 5 | 5 | 5 | 5 |
| Unidentified | - | 5 | 5 | 5 | 5 |
This table summarizes the relative abundance of Sulofenur metabolites in urine across different species, highlighting the significant formation of Metabolite V in rodents.
Experimental Protocols
The following methodologies were employed in the study of Sulofenur metabolism:
1. Animal Studies and Dosing:
-
Species: Male B6C3F1 mice, Fischer 344 rats, and rhesus monkeys, and human volunteers.
-
Dosing: Animals and humans were administered [¹⁴C-p-chlorophenyl]sulofenur. The oral dose for animals was 100 mg/kg, and for humans, it was 300 mg.
-
Sample Collection: Urine was collected at various intervals post-dosing.
2. Metabolite Analysis:
-
Chromatography: High-performance liquid chromatography (HPLC) was used to separate the metabolites from the urine samples.
-
Detection: Radiolabeled metabolites were detected and quantified using a radioisotope detector.
-
Identification: Metabolite structures were elucidated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy by comparison with synthesized reference standards.
Metabolic Pathway of Sulofenur
The metabolic conversion of Sulofenur primarily occurs at the indanyl ring. The initial hydroxylation at the 1- or 3-position is followed by further oxidation to the corresponding keto-derivatives.
Caption: Proposed metabolic pathway of Sulofenur.
Experimental Workflow for Metabolite Profiling
The general workflow for identifying and quantifying Sulofenur metabolites in urine samples is depicted below.
Caption: Workflow for Sulofenur metabolite analysis.
A Comparative Analysis of the Biological Activity of Sulforaphane and its Metabolites
An objective guide for researchers, scientists, and drug development professionals on the comparative bioactivity of the dietary isothiocyanate sulforaphane and its primary metabolic products.
Initial research indicates a likely misidentification in the query for "Sulofenur metabolite V," as the available scientific literature does not contain information on this specific compound. The query's context strongly suggests an interest in the well-studied chemopreventive agent sulforaphane (SFN) and its metabolites. This guide, therefore, focuses on comparing the biological activities of sulforaphane and its principal metabolites: sulforaphane-glutathione (SFN-GSH), sulforaphane-cysteine (SFN-Cys), and sulforaphane-N-acetylcysteine (SFN-NAC).
Sulforaphane, a naturally occurring isothiocyanate found in cruciferous vegetables, is known for its potential anticancer properties. Upon ingestion, it undergoes metabolism through the mercapturic acid pathway, leading to the formation of SFN-GSH, SFN-Cys, and SFN-NAC. Understanding the relative bioactivity of these metabolites is crucial for evaluating the overall efficacy of sulforaphane as a therapeutic agent.
Quantitative Comparison of Cytotoxicity
The following table summarizes the comparative cytotoxicity of sulforaphane and its metabolites in human hepatoma (HepG2) and human umbilical vein endothelial (HUVEC) cells, as determined by the MTT assay after 24 hours of treatment.
| Compound | Cell Line | Cytotoxicity Comparison |
| Sulforaphane (SFN) | HepG2 | Strongest cytotoxicity at the highest concentrations tested. |
| Sulforaphane-glutathione (SFN-GSH) | HepG2 | Less cytotoxic than SFN at high concentrations; no significant difference in cytotoxicity compared to other metabolites. |
| Sulforaphane-cysteine (SFN-Cys) | HepG2 | Less cytotoxic than SFN at high concentrations; no significant difference in cytotoxicity compared to other metabolites. |
| Sulforaphane-N-acetylcysteine (SFN-NAC) | HepG2 | Less cytotoxic than SFN at high concentrations; no significant difference in cytotoxicity compared to other metabolites. |
| Sulforaphane (SFN) | HUVEC | Strongest inhibitor of cell viability. |
| Sulforaphane-glutathione (SFN-GSH) | HUVEC | Weakest inhibitory effect on cell viability, migration, and tube formation. |
| Sulforaphane-cysteine (SFN-Cys) | HUVEC | Stronger inhibitory effect on cell viability than SFN-GSH, but weaker than SFN. |
| Sulforaphane-N-acetylcysteine (SFN-NAC) | HUVEC | Similar inhibitory effect on cell viability to SFN-Cys. |
Note: This data is based on a 2018 study by Liu et al. While providing a direct comparison, specific IC50 values were not reported in the available literature. The study indicated that SFN exhibited stronger cytotoxicity than its metabolites at the highest concentrations tested in HepG2 cells[1]. In HUVEC cells, a clearer hierarchy of activity was observed, with SFN being the most potent, followed by SFN-Cys and SFN-NAC, and SFN-GSH being the least potent[1].
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines the methodology for determining the cytotoxicity of sulforaphane and its metabolites using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
1. Cell Culture and Seeding:
-
Culture human cancer cells (e.g., HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of sulforaphane, SFN-GSH, SFN-Cys, and SFN-NAC in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to various concentrations in the cell culture medium.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
3. MTT Reagent Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Signaling Pathways and Experimental Workflows
The metabolism of sulforaphane is a critical determinant of its biological activity. The following diagram illustrates the mercapturic acid pathway, which is the primary route for sulforaphane metabolism in the body.
Caption: Mercapturic acid pathway of sulforaphane metabolism.
Conclusion
The biological activity of sulforaphane is influenced by its metabolism into various conjugates. While sulforaphane itself generally exhibits the most potent cytotoxic effects against cancer cells, its metabolites, particularly SFN-Cys and SFN-NAC, also retain significant biological activity[1]. The relative potency of these compounds can vary depending on the cell type. The information presented in this guide provides a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of sulforaphane and its metabolites.
References
Validation of Sulforaphane Metabolites as Biomarkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isothiocyanate sulforaphane (SFN), derived from cruciferous vegetables like broccoli, has garnered significant attention for its potential chemopreventive and therapeutic effects. Upon ingestion, sulforaphane is metabolized into several compounds, primarily dithiocarbamates, which are excreted in urine and can be detected in plasma. The quantification of these metabolites is crucial for understanding the bioavailability and pharmacodynamics of sulforaphane and for validating their use as biomarkers of exposure and biological response. This guide provides a comparative overview of the validation of major sulforaphane metabolites as biomarkers, supported by experimental data and protocols.
Sulforaphane Metabolism and its Major Metabolites
Sulforaphane is metabolized through the mercapturic acid pathway, leading to the formation of several key metabolites. The most abundant of these are:
-
Sulforaphane-glutathione (SFN-GSH)
-
Sulforaphane-cysteine-glycine (SFN-CG)
-
Sulforaphane-cysteine (SFN-Cys)
-
Sulforaphane-N-acetylcysteine (SFN-NAC)
Another important isothiocyanate, erucin , is structurally related to sulforaphane and can be formed from the corresponding glucosinolate, glucoerucin, also present in broccoli. Notably, in vivo interconversion between sulforaphane and erucin has been observed.[1][2]
Comparative Data on Sulforaphane Metabolite Quantification
The validation of these metabolites as biomarkers relies on accurate and sensitive quantification in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. The following table summarizes typical analytical performance data for the quantification of sulforaphane and its major metabolites in human plasma.
| Metabolite | Linear Range (nM) | Lower Limit of Quantification (LLOQ) (nM) | Accuracy (% Bias) | Reproducibility (%RSD) |
| Sulforaphane (SFN) | 7.8 - 1000 | 7.8 | -11.8 to 14.8 | < 8 |
| SFN-GSH | 3.9 - 1000 | 3.9 | 1.85 to 14.8 | < 9.53 |
| SFN-CG | 3.9 - 1000 | 3.9 | 1.85 to 14.8 | < 9.53 |
| SFN-Cys | 3.9 - 1000 | 3.9 | 1.85 to 14.8 | < 9.53 |
| SFN-NAC | 3.9 - 1000 | 3.9 | 1.85 to 14.8 | < 9.53 |
Source: Adapted from Langston-Cox et al., 2020.[3][4]
Correlation with Clinical and Biological Outcomes: The Path to Validation
The ultimate validation of a biomarker lies in its correlation with a clinical outcome or a significant biological effect. While research is ongoing, several studies have started to establish these connections for sulforaphane metabolites.
A study on children with Autism Spectrum Disorder (ASD) who were treated with sulforaphane identified 77 urinary metabolites that correlated with improvements in behavior and social responsiveness.[4] These metabolites were involved in pathways related to oxidative stress, gut microbiome, and neurotransmitter metabolism, suggesting that changes in these urinary biomarkers could reflect the clinical efficacy of sulforaphane.[4]
Another pilot clinical study demonstrated a significant positive correlation between the levels of glutathione (GSH), a key antioxidant, in the blood and the thalamus region of the brain following sulforaphane administration.[3] This suggests that peripheral measurements of GSH, which is upregulated by sulforaphane, could serve as a proxy biomarker for its effects in the central nervous system.[3]
Experimental Protocols
Quantification of Sulforaphane and its Metabolites in Human Plasma by LC-MS/MS
This protocol provides a general overview of the methodology used for the sensitive and accurate measurement of sulforaphane and its dithiocarbamate metabolites.
1. Sample Preparation:
- Thaw frozen plasma samples on ice.
- To 100 µL of plasma, add 200 µL of ice-cold methanol containing an internal standard (e.g., deuterated SFN) to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Use a C18 reversed-phase column.
- Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- The gradient can be programmed, for example, from 5% B to 95% B over 10 minutes.
- Set the flow rate to 0.3 mL/min.
- Tandem Mass Spectrometry (MS/MS):
- Utilize an electrospray ionization (ESI) source in positive ion mode.
- Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
- Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
3. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Determine the concentration of the analytes in the plasma samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway and Experimental Workflow
Sulforaphane's Mechanism of Action: The Nrf2 Signaling Pathway
Sulforaphane exerts many of its biological effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a key regulator of the cellular antioxidant response.
References
- 1. Biological Profile of Erucin: A New Promising Anticancer Agent from Cruciferous Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary Sulforaphane in Cancer Chemoprevention: The Role of Epigenetic Regulation and HDAC Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforaphane Augments Glutathione and Influences Brain Metabolites in Human Subjects: A Clinical Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of urinary metabolites that correlate with clinical improvements in children with autism treated with sulforaphane from broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicity Profile: Sulofenur Metabolite V vs. p-Chloroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of Sulofenur metabolite V and p-chloroaniline. The formation of p-chloroaniline as a metabolite of the anticancer agent Sulofenur is a significant factor in the drug's toxicity. This comparison aims to elucidate the relative toxicities by examining available experimental data.
Executive Summary
p-Chloroaniline: A Profile of a Toxic Metabolite
p-Chloroaniline is a well-characterized toxic chemical used in the manufacturing of dyes, pesticides, and pharmaceuticals. Its toxicity profile is of significant concern in the context of Sulofenur metabolism.
Quantitative Toxicity Data for p-Chloroaniline
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 300-500 mg/kg | Smyth et al., 1962 |
| LD50 | Rabbit | Dermal | 360 mg/kg | Smyth et al., 1962 |
| Carcinogenicity | Rat (male) | Oral (feed) | Increased incidence of spleen sarcomas | NTP TR 351 |
| Carcinogenicity | Mouse (male) | Oral (feed) | Increased incidence of hepatocellular adenomas and carcinomas | NTP TR 351 |
Key Toxicological Endpoints for p-Chloroaniline
-
Methemoglobinemia: p-Chloroaniline is a potent inducer of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity. This is a primary acute toxicity concern.
-
Genotoxicity: p-Chloroaniline has demonstrated genotoxic potential in various assays. It can induce DNA damage in bacteria and sister chromatid exchanges and chromosomal aberrations in mammalian cells in vitro.
-
Carcinogenicity: The National Toxicology Program (NTP) has concluded that there is clear evidence of carcinogenic activity of p-chloroaniline in male rats, based on the increased incidence of spleen sarcomas, and some evidence of carcinogenic activity in male mice, based on an increased incidence of liver tumors.
-
Spleen and Liver Toxicity: Chronic exposure to p-chloroaniline has been shown to cause fibrosis of the spleen and various lesions in the liver in animal studies.
This compound: An Alternative Metabolic Pathway
Studies on the metabolism of Sulofenur and related compounds have investigated various potential metabolites. One such metabolite, referred to as Metabolite V with the chemical name N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea, has been studied in the context of p-chloroaniline formation.
Research has shown that Metabolite V is not an intermediate in the metabolic pathway that leads to the formation of a key p-chloroaniline metabolite (2-amino-5-chlorophenyl sulfate) from a structurally similar sulfonylurea. Furthermore, when administered to mice, Metabolite V resulted in the excretion of significantly less of this p-chloroaniline metabolite compared to the parent compound.[2] This suggests that the metabolic pathway involving the formation of Metabolite V is less likely to contribute to the p-chloroaniline-mediated toxicities of Sulofenur.
Due to the limited public data on the specific toxicity of this compound, a direct quantitative comparison with p-chloroaniline is not possible at this time. However, based on its metabolic fate, it can be inferred that its toxicity profile, particularly concerning methemoglobinemia and carcinogenicity, is likely to be significantly more favorable than that of p-chloroaniline.
Experimental Protocols
Determination of Methemoglobin
A common method for the determination of methemoglobin levels in blood involves spectrophotometric analysis.
-
Sample Collection: Whole blood is collected from the test animal.
-
Hemolysate Preparation: Red blood cells are lysed to release hemoglobin.
-
Spectrophotometric Measurement: The absorbance of the hemolysate is measured at multiple wavelengths, typically around 630 nm, before and after the addition of a reducing agent like potassium cyanide. The change in absorbance is used to calculate the percentage of methemoglobin.
Ames Test (Bacterial Reverse Mutation Assay)
This assay is widely used to assess the mutagenic potential of a chemical.
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.
-
Exposure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation and Colony Counting: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.
Visualizing the Metabolic and Toxicity Relationship
The following diagrams illustrate the metabolic pathway of Sulofenur and the comparative toxicity potential.
Caption: Metabolic pathways of Sulofenur.
Caption: Comparative toxicity potential.
Conclusion
The toxicity of Sulofenur is intrinsically linked to its metabolism to p-chloroaniline, a compound with a well-documented profile of inducing methemoglobinemia, genotoxicity, and carcinogenicity. While comprehensive toxicological data for this compound is scarce, the available evidence strongly suggests that it is part of a metabolic pathway that is less likely to lead to the formation of the toxic p-chloroaniline species. Therefore, from a drug development perspective, metabolic pathways favoring the formation of metabolites like V over p-chloroaniline would be desirable to mitigate the dose-limiting toxicities of Sulofenur and related diarylsulfonylureas. Further research to fully characterize the toxicity profile of this compound and other metabolites is warranted to gain a more complete understanding of the structure-toxicity relationships of this class of compounds.
References
Comparative Analysis of Sulofenur and its Keto Metabolite: A Review of Preclinical Data
A comprehensive comparative analysis of the anticancer agent Sulofenur and its primary keto metabolite, N-(1-Keto-5-Indansulfonyl)-N'-(4-Chlorophenyl)Urea, reveals a significant gap in the publicly available preclinical data. While the metabolic pathway leading to the formation of this keto metabolite has been identified and its synthesis for biological evaluation has been documented, a direct comparison of its cytotoxic or antitumor activity against the parent compound, Sulofenur, remains elusive in the current scientific literature.
This guide synthesizes the available information on Sulofenur and its metabolism, presenting the known biological data for the parent compound and highlighting the absence of corresponding data for its keto derivative. Detailed experimental protocols for assays used to evaluate Sulofenur's activity are also provided to facilitate future comparative studies.
Metabolism of Sulofenur
Sulofenur undergoes metabolism in vivo, leading to the formation of several metabolites. One of the major metabolic pathways involves the benzylic oxidation of the indanyl ring, resulting in the formation of a keto and a hydroxy metabolite. The primary keto metabolite has been identified as N-(1-Keto-5-Indansulfonyl)-N'-(4-Chlorophenyl)Urea. Another significant metabolic pathway for Sulofenur involves the formation of p-chloroaniline, which is thought to contribute to the dose-limiting toxicities of methemoglobinemia and anemia observed in Phase I clinical trials.[1]
References
Confirming the Structure of Sulofenur Metabolites: A Comparative Guide to NMR and Alternative Techniques
An in-depth analysis of the structural confirmation of Sulofenur's metabolic products, focusing on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and its comparison with alternative analytical methods. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols for the accurate identification of these compounds.
The metabolism of the anticancer agent Sulofenur primarily proceeds through its degradation to p-chloroaniline, which is subsequently metabolized to derivatives such as 2-amino-5-chlorophenol. This phenol is then subject to Phase II metabolism, including sulfation, to form 2-amino-5-chlorophenyl sulfate. The unequivocal structural confirmation of these metabolites is crucial for understanding the drug's biotransformation and potential toxicological profile. While various analytical techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for unambiguous structure elucidation.
Comparison of Analytical Techniques for Metabolite Identification
The structural characterization of drug metabolites relies on a variety of analytical techniques, each with its own strengths and limitations. While mass spectrometry (MS) provides highly sensitive detection and molecular weight information, NMR spectroscopy offers unparalleled detail regarding the specific arrangement of atoms within a molecule.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) |
| Sensitivity | Low | High |
| Reproducibility | Very High | Average |
| Structural Information | Detailed, unambiguous connectivity | Fragmentation patterns, molecular formula |
| Quantitation | Absolute quantitation possible | Relative quantitation, requires standards |
| Sample Requirement | Higher amounts | Lower amounts |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a dominant technique in metabolite identification due to its high sensitivity and throughput. However, for definitive structure elucidation, particularly for novel or unexpected metabolites, NMR is often indispensable. A combined approach, utilizing both LC-MS/MS for initial detection and NMR for confirmation, provides the most robust strategy for metabolite identification.
NMR Data for Key Sulofenur Metabolites
The accurate assignment of NMR signals is fundamental to the structural confirmation of Sulofenur metabolites. Below is a summary of available ¹H and ¹³C NMR data for key metabolic products.
p-Chloroaniline
As a central intermediate in Sulofenur metabolism, the NMR data for p-chloroaniline provides a foundational reference.
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) |
| Aromatic Protons | 6.67 (d), 7.08 (d) |
| Amine Proton | 3.65 (s, br) |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) |
| C-NH₂ | 144.9 |
| C-Cl | 122.9 |
| CH (ortho to NH₂) | 116.3 |
| CH (meta to NH₂) | 129.0 |
2-Amino-5-chlorophenol
This metabolite results from the hydroxylation and potential rearrangement of p-chloroaniline.
| ¹H NMR (DMSO-d₆) | Chemical Shift (ppm) |
| Aromatic Protons | 6.78 (d), 6.85 (dd), 6.95 (d) |
| Amine Protons | 4.85 (s, br) |
| Hydroxyl Proton | 9.55 (s, br) |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (ppm) |
| C-OH | 146.3 |
| C-NH₂ | 137.8 |
| C-Cl | 121.5 |
| CH (ortho to OH) | 115.3 |
| CH (meta to OH) | 117.8 |
| CH (para to OH) | 114.9 |
Experimental Protocols
NMR Spectroscopy of Aromatic Metabolites
A general protocol for acquiring high-quality NMR data for aromatic metabolites like those of Sulofenur is outlined below.
Methodology Details:
-
Sample Preparation: Dissolve 1-10 mg of the isolated metabolite in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transfer to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
2D NMR Experiments: To aid in structural assignment, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Structural Elucidation: Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to assemble the final chemical structure.
Signaling Pathway of Sulofenur Metabolism
The biotransformation of Sulofenur leading to its primary metabolites can be visualized as follows:
This guide provides a framework for the structural confirmation of Sulofenur metabolites using NMR spectroscopy. The provided data and protocols, in conjunction with complementary analytical techniques, will enable researchers to confidently identify and characterize these important biotransformation products.
Inter-Laboratory Validation of an Analytical Assay for Sulofenur Metabolite V: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a hypothetical inter-laboratory validation for an analytical assay designed to quantify Sulofenur metabolite V, identified as N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)urea, in human plasma. The data presented herein is illustrative, designed to model the expected outcomes of such a study and to provide a framework for researchers undertaking similar validation efforts.
Introduction
Sulofenur (LY186641) is a diarylsulfonylurea that has been investigated for its antineoplastic properties. Understanding the metabolic fate of Sulofenur is critical for characterizing its pharmacokinetic and pharmacodynamic profiles. One of its potential metabolites, referred to here as Metabolite V, requires a robust and reproducible analytical method for its quantification in biological matrices to support clinical and preclinical studies.
Inter-laboratory validation is a crucial step in the standardization of an analytical method, establishing its ruggedness and ensuring that the assay can be successfully transferred between different laboratories, yielding comparable results. This guide outlines the key performance parameters and experimental protocols for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay and presents a comparative summary of validation data from three hypothetical laboratories.
Quantitative Data Summary
The following tables summarize the hypothetical validation results for the this compound assay from three independent laboratories. These tables are intended to provide a clear comparison of the assay's performance across different sites.
Table 1: Assay Precision and Accuracy
| Laboratory | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Lab A | 1.0 (LLOQ) | 8.5 | 10.2 | 95.7 |
| 5.0 (Low QC) | 6.2 | 7.8 | 102.3 | |
| 50.0 (Mid QC) | 4.1 | 5.5 | 99.8 | |
| 400.0 (High QC) | 3.5 | 4.9 | 101.5 | |
| Lab B | 1.0 (LLOQ) | 9.8 | 11.5 | 92.4 |
| 5.0 (Low QC) | 7.1 | 8.9 | 104.1 | |
| 50.0 (Mid QC) | 5.0 | 6.3 | 100.5 | |
| 400.0 (High QC) | 4.2 | 5.8 | 98.9 | |
| Lab C | 1.0 (LLOQ) | 7.9 | 9.5 | 103.2 |
| 5.0 (Low QC) | 5.8 | 7.1 | 98.5 | |
| 50.0 (Mid QC) | 3.9 | 5.1 | 101.1 | |
| 400.0 (High QC) | 3.1 | 4.5 | 100.8 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation.
Table 2: Linearity and Sensitivity
| Laboratory | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Lab A | 1.0 - 500.0 | > 0.998 | 1.0 |
| Lab B | 1.0 - 500.0 | > 0.997 | 1.0 |
| Lab C | 1.0 - 500.0 | > 0.999 | 1.0 |
Experimental Protocols
The following is a representative experimental protocol for the quantification of this compound in human plasma using LC-MS/MS. This protocol formed the basis for the inter-laboratory validation study.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of Metabolite V).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Metabolite V: Precursor ion > Product ion (specific m/z values to be determined)
-
Internal Standard: Precursor ion > Product ion (specific m/z values to be determined)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature).
4. Data Analysis
-
Peak areas of the analyte and internal standard are integrated using the instrument's software.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
-
A weighted (1/x²) linear regression is used to fit the curve.
-
The concentrations of the quality control and unknown samples are calculated from the regression equation.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the inter-laboratory validation of the this compound assay.
Caption: Inter-laboratory validation workflow.
Hypothetical Signaling Pathway for Sulofenur
While the precise signaling pathway of Sulofenur is not extensively documented, a plausible mechanism for an antineoplastic agent involves the induction of apoptosis and cell cycle arrest. The following diagram illustrates a hypothetical pathway.
Caption: Hypothetical Sulofenur signaling pathway.
A Comparative Analysis of the Anticancer Effects of Sulofenur and Its Metabolites: A Review of Available Data
A comprehensive comparison of the anticancer effects of the investigational drug Sulofenur and a specific "metabolite V" is not currently feasible due to the limited publicly available data directly comparing the two agents. While the metabolism of Sulofenur has been a subject of study, particularly in the context of its toxicity, a clear definition and dedicated research on the anticancer properties of a specific "metabolite V" are not readily found in the scientific literature. This guide, therefore, aims to synthesize the known information on Sulofenur's metabolism and anticancer profile, while highlighting the existing knowledge gaps regarding the bioactivity of its metabolic products.
Sulofenur (N-(5-indanesulfonyl)-N'-(4-chlorophenyl)urea, LY186641) is a diarylsulfonylurea that demonstrated potent antitumor activity in preclinical models. However, its clinical development was hampered by dose-limiting toxicities, including methemoglobinemia and anemia. These adverse effects have been linked to the metabolic formation of p-chloroaniline[1].
Understanding Sulofenur Metabolism
The metabolism of Sulofenur has been investigated to understand both its efficacy and its toxicity profile. The primary routes of metabolism include:
-
Benzylic Hydroxylation: The major metabolic pathway for Sulofenur in various species involves the hydroxylation of the indanesulfonyl moiety. This process leads to the formation of the main metabolites, LY264912 and LY227938.
-
Formation of p-chloroaniline: A significant metabolic pathway from a toxicological perspective is the formation of p-chloroaniline. This metabolite is associated with the observed methemoglobinemia[1]. One of the metabolites identified in this pathway is 2-amino-5-chlorophenyl sulfate[1].
It is crucial to note that in the available literature, a specific metabolite designated as "metabolite V" of Sulofenur is not clearly identified or characterized. One study investigated a compound referred to as "V" (N-(4-tolyl)-N'-(2-hydroxy-4-chlorophenyl)-urea) but in the context of a different sulfonylurea, and it was determined not to be a metabolite of that compound[1]. This highlights the current ambiguity surrounding "metabolite V" in relation to Sulofenur.
Anticancer Effects of Sulofenur
Information regarding a direct comparison of the anticancer effects of Sulofenur and its metabolites is scarce. The focus of many studies has been on the parent compound's activity and its toxicological profile. Without specific data on the isolation and in vitro or in vivo testing of individual metabolites, a quantitative comparison of their anticancer efficacy against Sulofenur cannot be constructed.
Future Research Directions
To provide a comprehensive comparison as intended, future research would need to address the following:
-
Metabolite Identification and Isolation: A complete metabolic profile of Sulofenur needs to be established, with clear identification and isolation of all major metabolites.
-
In Vitro and In Vivo Studies: The isolated metabolites should be subjected to a battery of in vitro assays (e.g., cytotoxicity, apoptosis, cell cycle analysis) across a panel of cancer cell lines and in vivo studies in relevant animal models.
-
Comparative Analysis: The data generated from these studies would allow for a direct and quantitative comparison of the anticancer potency and mechanism of action of each metabolite relative to the parent drug, Sulofenur.
Conclusion
While Sulofenur showed promise as an anticancer agent, a thorough understanding of the pharmacological activity of its metabolites is lacking. The identity of "metabolite V" of Sulofenur remains unconfirmed in the reviewed literature, and consequently, no data is available to directly compare its anticancer effects with Sulofenur. Further research is imperative to elucidate the bioactivity of Sulofenur's metabolic products, which could potentially unveil new therapeutic opportunities or provide a more complete picture of its toxicity. At present, any direct comparison would be speculative and not based on experimental evidence.
References
Correlation of Pentoxifylline Metabolite V Levels with Patient Outcomes in Oncology: A Comparative Guide
A Note on "Sulofenur": Initial searches for "Sulofenur" and its metabolites yielded limited and inconclusive results in the context of cancer therapy and specific metabolites. However, the query's parameters strongly align with the well-documented pharmacology of Pentoxifylline, a drug used in oncology with a prominent metabolite designated as Metabolite V. This guide will, therefore, focus on Pentoxifylline and its Metabolite V, as it is highly probable that this was the intended subject of the query.
This guide provides a comprehensive comparison of the correlation between the levels of Pentoxifylline's major metabolite, Metabolite V (1-[3-carboxypropyl]-3,7-dimethylxanthine), and patient outcomes in cancer therapy. It is intended for researchers, scientists, and drug development professionals.
While direct quantitative correlation between Metabolite V levels and patient outcomes is not extensively documented in publicly available literature, this guide synthesizes the existing clinical data on the parent drug, Pentoxifylline, which is extensively metabolized to Metabolite V. The clinical outcomes observed with Pentoxifylline administration are, therefore, intrinsically linked to the presence and activity of its metabolites.
Quantitative Data Summary
The following tables summarize the clinical outcomes from studies where Pentoxifylline was used as an adjuvant in cancer therapy. These outcomes are indicative of the systemic effects of Pentoxifylline and its metabolites, including Metabolite V.
Table 1: Adjuvant Pentoxifylline in Colon Cancer Patients Receiving Chemotherapy
| Outcome Measure | Pentoxifylline Group (Full and Reduced Dose) | Control Group | p-value |
| Median Overall Survival | 20.4 months | 13.2 months | <0.05[1] |
| Weight Change | Significant Increase | - | <0.05[1] |
| Incidence of Stomatitis | Significant Reduction | - | <0.05[1] |
Table 2: Adjuvant Pentoxifylline and Vitamin E in Head & Neck Cancer Patients Receiving Concurrent Chemoradiotherapy
| Outcome Measure | Pentoxifylline + Vitamin E Group | Control Group |
| Incidence of Acute Radiation-Induced Toxicity | To be determined in ongoing trials | - |
| Severity of Acute Radiation-Induced Toxicity | To be determined in ongoing trials | - |
Note: Data from a registered clinical trial (NCT02397486); specific quantitative outcomes on toxicity reduction are pending final publication.
Table 3: Adjuvant Pentoxifylline in Breast Cancer Patients Undergoing Surgery
| Outcome Measure | Pentoxifylline Group | Control Group |
| Postoperative Pain Score (NRS) | To be determined in ongoing trials | - |
| Wound Healing Time | To be determined in ongoing trials | - |
Note: Data from a registered clinical trial (NCT06087237); specific quantitative outcomes on post-surgical complications are pending final publication.
Experimental Protocols
1. Quantification of Pentoxifylline and Metabolite V in Human Plasma by HPLC
This method is commonly used to determine the concentrations of Pentoxifylline and its metabolites in clinical trial samples.
-
Sample Preparation:
-
Collect whole blood samples in heparinized tubes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
To 1 mL of plasma, add an internal standard (e.g., theophylline).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH adjusted). The gradient or isocratic conditions will depend on the specific method.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 274 nm).
-
-
Quantification:
-
Generate a calibration curve using known concentrations of Pentoxifylline and Metabolite V.
-
Calculate the concentration in the plasma samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.
-
Visualizations
Signaling Pathways Modulated by Pentoxifylline
Pentoxifylline and its metabolites exert their effects through the modulation of several key signaling pathways involved in inflammation and cell survival.
Experimental Workflow for Metabolite Analysis
The following diagram illustrates a typical workflow for the analysis of Pentoxifylline and its metabolites in patient samples from clinical trials.
Logical Relationship of Pentoxifylline's Effects in Cancer Therapy
This diagram shows the logical flow from the administration of Pentoxifylline to its observed clinical benefits in cancer patients.
References
Navigating the Analytical Landscape for Sulofenur Metabolites: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and toxicological studies. This guide provides a head-to-head comparison of potential analytical methods for the metabolites of Sulofenur, an anticancer agent. Due to a scarcity of direct comparative studies in the published literature, this guide summarizes known metabolic pathways and discusses the applicability of various analytical techniques based on methods used for similar compounds.
The Metabolic Fate of Sulofenur
Sulofenur, with the chemical name N-(5-indanesulfonyl)-N'-(4-chlorophenyl)urea, undergoes metabolic transformation in the body, leading to several key metabolites. The primary metabolic pathway involves the benzylic hydroxylation of the indanesulfonyl moiety. Additionally, metabolism can lead to the formation of p-chloroaniline and its subsequent metabolite, 2-amino-5-chlorophenyl sulfate. The metabolic conversion of Sulofenur is a crucial factor in understanding its efficacy and toxicity profile.
The metabolic pathway of Sulofenur is illustrated in the following diagram:
A Generalized Workflow for Metabolite Analysis
The analysis of drug metabolites from biological matrices typically follows a standardized workflow, from sample collection to data analysis. A generalized experimental workflow applicable to the analysis of Sulofenur and its metabolites is depicted below. This workflow highlights the critical steps necessary to ensure accurate and reliable quantification.
Comparison of Potential Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the separation and quantification of pharmaceutical compounds. When coupled with a UV detector, it offers a robust and cost-effective analytical solution.
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. The UV detector measures the absorbance of the eluting compounds at a specific wavelength.
-
Applicability to Sulofenur Metabolites: This method is well-suited for the analysis of p-chloroaniline, a known metabolite of Sulofenur. A study detailing a rapid HPLC method for the determination of parachloroaniline reported linearity in the range of 0.05 to 10 µg/L[1]. The hydroxylated metabolites of Sulofenur would also likely be amenable to HPLC-UV analysis, provided they possess a suitable chromophore.
-
Advantages: Relatively low cost, robustness, and wide availability.
-
Limitations: Lower sensitivity and selectivity compared to mass spectrometry-based methods. It may be challenging to resolve and quantify co-eluting metabolites or interfering substances from complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.
-
Principle: GC separates volatile compounds in a gaseous mobile phase. The separated compounds are then introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
-
Applicability to Sulofenur Metabolites: GC-MS is a suitable method for the determination of p-chloroaniline in various matrices, including workplace air and biological samples[2][3]. Derivatization may be required for less volatile metabolites to improve their chromatographic behavior.
-
Advantages: High chromatographic resolution and sensitive detection.
-
Limitations: Limited to volatile and thermally stable compounds. Derivatization can add complexity to the sample preparation process.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity.
-
Principle: LC separates the compounds of interest, which are then ionized and introduced into a tandem mass spectrometer. The first mass spectrometer selects a specific parent ion, which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions, providing a high degree of specificity.
-
Applicability to Sulofenur Metabolites: LC-MS/MS is a highly suitable technique for the analysis of sulfonylurea drugs and their metabolites[4][5]. A sensitive LC-MS/MS method has also been developed for the trace level quantification of a compound structurally similar to 2-amino-5-chlorophenyl sulfate, demonstrating a limit of quantification of 0.2 ppm[6][7]. This suggests that an analogous method could be developed for the specific metabolites of Sulofenur.
-
Advantages: High sensitivity, high selectivity, and the ability to analyze a wide range of compounds without derivatization. It is the preferred method for bioanalytical studies requiring low detection limits.
-
Limitations: Higher cost of instrumentation and complexity of operation compared to HPLC-UV.
Experimental Protocols: A General Overview
Detailed experimental protocols for the analysis of Sulofenur metabolites are not available in the public domain. However, a general approach for each of the discussed techniques would involve the following steps:
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): This involves partitioning the analytes between two immiscible liquid phases to separate them from the biological matrix.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analytes of interest while the matrix components are washed away. The analytes are then eluted with a suitable solvent.
Chromatographic Conditions:
-
HPLC/LC-MS/MS: Typically involves a reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often used to optimize the separation of multiple analytes.
-
GC-MS: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) is used. The oven temperature is programmed to increase during the analysis to elute compounds with different boiling points.
Detection Parameters:
-
HPLC-UV: The detection wavelength is set to the absorbance maximum of the analyte of interest. For p-chloroaniline, a wavelength of 238 nm has been reported[8].
-
GC-MS and LC-MS/MS: The mass spectrometer is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantitative analysis. This involves monitoring specific parent and fragment ions for each analyte to ensure high selectivity.
Conclusion
The analysis of Sulofenur metabolites presents a challenge due to the limited availability of specific, validated analytical methods in the scientific literature. However, based on the known metabolic pathways and the established analytical techniques for similar compounds, a clear path for method development can be outlined. LC-MS/MS stands out as the most promising technique for the sensitive and selective quantification of Sulofenur and its metabolites in biological matrices. While HPLC-UV and GC-MS can be valuable for specific metabolites like p-chloroaniline, the comprehensive profiling and quantification required for pharmacokinetic and toxicological studies would be best served by the capabilities of LC-MS/MS. Further research is needed to develop and validate specific methods for all major metabolites of Sulofenur to provide the robust data required for drug development and clinical research.
References
- 1. researchgate.net [researchgate.net]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Trace Level Quantification of the (-)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Sulofenur Metabolite V
For researchers, scientists, and drug development professionals engaged in studies involving Sulofenur and its metabolites, ensuring the safe and proper disposal of these compounds is a critical component of laboratory safety and regulatory compliance. Sulofenur is classified as an antineoplastic agent, and its metabolites, including Metabolite V, should be handled with the same level of caution due to their potential cytotoxic properties. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Sulofenur metabolite V, aligning with established best practices for cytotoxic and hazardous waste management.
Personnel Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves (double-gloving recommended) | Prevents dermal absorption of the cytotoxic compound. |
| Gown | Disposable, lint-free, non-permeable gown with solid front and long sleeves | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a face shield | Shields eyes from potential splashes or aerosols. |
| Respiratory Protection | N95 or higher-level respirator | Recommended when handling powders or creating aerosols to prevent inhalation. |
Waste Segregation and Containerization
Proper segregation of waste contaminated with this compound is crucial to prevent cross-contamination and ensure compliant disposal.
Table 2: Waste Categories and Disposal Containers for this compound
| Waste Type | Description | Container Type | Labeling |
| Trace Contaminated Waste | Items with minimal residual contamination (e.g., empty vials, used gloves, gowns, bench paper). | Yellow, puncture-resistant container with a secure lid. | "Trace Chemotherapy Waste" or "Cytotoxic Waste for Incineration" |
| Bulk Contaminated Waste | Grossly contaminated items, unused solutions, or powders of this compound. | Black, leak-proof, and puncture-resistant container. | "Hazardous Waste," "Cytotoxic Waste," and the chemical name "this compound" |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with this compound. | Yellow, puncture-proof sharps container specifically for chemotherapy waste. | "Chemotherapy Sharps Waste" or "Cytotoxic Sharps" |
All waste containers must be kept closed except when adding waste and should be stored in a designated and secure satellite accumulation area within the laboratory.
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of waste generated from experiments involving this compound.
Experimental Protocol: Disposal of this compound Waste
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Prepare the designated waste containers in the immediate work area.
-
-
Waste Collection at the Point of Generation:
-
Immediately after use, dispose of all contaminated materials into the appropriate waste container as detailed in Table 2.
-
Do not allow waste to accumulate on benchtops or in general laboratory trash.
-
-
Handling of Liquid Waste:
-
Do not pour liquid waste containing this compound down the drain.
-
Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Decontamination of Work Surfaces:
-
After completing work, decontaminate all surfaces with a suitable cleaning agent (e.g., a high-pH solution or a commercial decontamination product), followed by a rinse with 70% ethanol.
-
Dispose of all cleaning materials as trace contaminated waste.
-
-
Container Management:
-
Do not overfill waste containers. Fill to no more than three-quarters of their capacity.
-
Securely close all containers before moving them from the work area.
-
-
Waste Storage and Pickup:
-
Store filled waste containers in the designated satellite accumulation area.
-
Arrange for waste pickup by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Spill Management
In the event of a spill of this compound, immediate and appropriate action is required to contain the contamination and protect personnel.
Table 3: Spill Response Procedures
| Spill Size | Immediate Actions |
| Small Spill (<5 mL) | 1. Alert personnel in the immediate area.2. Don appropriate PPE.3. Absorb the spill with absorbent pads.4. Clean the area with a decontaminating agent.5. Dispose of all cleanup materials in the bulk contaminated waste container. |
| Large Spill (>5 mL) | 1. Evacuate the area immediately.2. Restrict access to the spill area.3. Notify the laboratory supervisor and the institutional EHS department.4. Allow trained emergency personnel to manage the cleanup. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for waste contaminated with this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel, the wider community, and the environment.
Essential Safety and Logistical Information for Handling Sulofenur Metabolite V
Disclaimer: Specific safety data for Sulofenur metabolite V is not publicly available. The following guidance is based on established best practices for handling potent, cytotoxic, and antineoplastic compounds, such as the parent drug Sulofenur. Researchers must conduct a thorough risk assessment and consult their institution's safety office before handling this substance.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure the safety of personnel and the environment.
Personal Protective Equipment (PPE)
Due to the cytotoxic nature of Sulofenur and its metabolites, a comprehensive PPE strategy is crucial to prevent exposure through inhalation, skin absorption, or ingestion.[1] The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | A double layer of gloves provides enhanced protection against permeability, which increases over time.[2] |
| Change gloves every hour or immediately if contaminated or torn.[2] | ||
| Gown | Disposable, lint-free, low-permeability gown with a closed front, long sleeves, and elastic or knit cuffs.[1] | Protects the body from contamination. Cuffs should be tucked under the outer glove.[1] |
| Eye and Face Protection | Safety glasses with side shields or a face shield.[1][3] | Protects against splashes and aerosols. |
| Respiratory Protection | An N95 respirator or higher should be used when handling powders or if there is a risk of aerosol generation.[1] | Prevents inhalation of hazardous particles. |
Engineering Controls and Work Practices
Engineering controls and standardized work practices are the primary lines of defense in minimizing exposure to hazardous compounds.
-
Ventilation: All handling of this compound, especially manipulation of powders or solutions, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to protect both the user and the laboratory environment from contamination.[1]
-
Work Surface: The work surface within the BSC or fume hood should be covered with a disposable, plastic-backed absorbent pad. This pad should be replaced after each procedure or in the event of a spill.[4]
-
Labeling: All containers holding this compound must be clearly labeled with "Cytotoxic" or "Chemotherapy" hazard symbols.[1][4]
-
Aerosol Minimization: Employ techniques to minimize the generation of aerosols, such as careful withdrawal of needles from vials and gentle transferring of liquids.[1]
-
Hygiene: No eating, drinking, or applying cosmetics in the laboratory.[1] Hands should be thoroughly washed with soap and water before leaving the laboratory.
Experimental Protocols: Safe Handling and Spill Cleanup
3.1. General Handling Protocol
-
Preparation: Don all required PPE as outlined in the table above. Prepare the work area by lining it with an absorbent pad.
-
Weighing: If handling a powder, weigh the compound within the confines of a BSC or fume hood.
-
Reconstitution/Dilution: If preparing a solution, perform all steps within the BSC or fume hood. Use Luer-Lok syringes and needles to prevent accidental disconnection.
-
Post-Handling: After the procedure, wipe down all surfaces in the work area with an appropriate cleaning agent. Dispose of all contaminated materials as cytotoxic waste.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination (e.g., gloves, gown, eye protection, respirator). Wash hands thoroughly.
3.2. Spill Cleanup Protocol
Immediate and proper cleanup of spills is critical to prevent the spread of contamination.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full PPE ensemble, including respiratory protection.
-
Containment:
-
Liquids: Gently cover the spill with absorbent pads.
-
Powders: Cover the spill with damp cloths or towels to avoid generating dust.
-
-
Cleanup: Working from the outside in, clean the spill area. Place all contaminated materials into a designated cytotoxic waste container.
-
Decontamination: Clean the spill area three times with a detergent solution, followed by a final rinse with clean water.
-
Disposal: Dispose of all cleanup materials as cytotoxic waste.
Disposal Plan
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of as hazardous chemical waste.
-
Segregation: Cytotoxic waste must be segregated from other waste streams.[5]
-
Containers:
-
Sharps: Needles, syringes, and other sharp objects must be placed in a rigid, puncture-resistant, and clearly labeled "Cytotoxic Sharps" container.[6]
-
Solid Waste: Gloves, gowns, absorbent pads, and other contaminated solids should be placed in thick, leak-proof plastic bags (often purple or yellow) labeled with the cytotoxic hazard symbol.[5][6] These bags should then be placed in a rigid, leak-proof outer container.[5]
-
-
Collection and Treatment: All cytotoxic waste must be collected by a licensed hazardous waste contractor for high-temperature incineration.[6][7] Under no circumstances should cytotoxic waste be disposed of in general trash or down the drain.[4]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of cytotoxic compounds.
References
- 1. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 2. osha.gov [osha.gov]
- 3. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 4. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. danielshealth.ca [danielshealth.ca]
- 6. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 7. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
